molecular formula C9H7NO B7949902 1H-quinolin-5-one

1H-quinolin-5-one

Cat. No.: B7949902
M. Wt: 145.16 g/mol
InChI Key: GVNQVWJYDXOLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-quinolin-5-one is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-quinolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-quinolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNQVWJYDXOLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2=CC=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)C2=CC=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Aromaticity of 1H-Quinolin-5-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

1H-quinolin-5-one represents a specific tautomeric form of the heterocycle 5-hydroxyquinoline . Unlike its isomers (2- and 4-quinolinones), which exist predominantly in the keto (lactam) form, 1H-quinolin-5-one is thermodynamically unstable in its fully unsaturated state. It exists primarily as the enol tautomer, 5-hydroxyquinoline , to preserve the aromaticity of the benzene ring.

However, the 1H-quinolin-5-one scaffold is highly significant in drug development when partially saturated (e.g., 7,8-dihydro-1H-quinolin-5-one), serving as a core pharmacophore for kinase inhibitors and receptor modulators. This guide analyzes the structural dynamics, aromaticity trade-offs, and synthetic pathways of this molecular system.

Structural Analysis & Tautomeric Equilibrium

The core chemical behavior of this system is governed by the prototropic tautomerism between the enol (aromatic) and keto (quinoid) forms.

The Tautomeric Equilibrium

In the 5-hydroxyquinoline (Enol) form, the molecule possesses a fully aromatic naphthalene-like system (10


-electrons).
In the 1H-quinolin-5-one (Keto)  form, the proton transfers from the oxygen to the nitrogen (N1), and the C5-O bond becomes a carbonyl (C=O). This transformation forces the benzene ring into a non-aromatic quinoid  structure, significantly raising the ground-state energy.

Thermodynamic Preference:

  • 2- & 4-Quinolinones: The keto form is stable because the carbonyl is on the pyridine ring. The benzene ring remains fully aromatic.

  • 5-Quinolinone: The carbonyl is on the benzene ring. Formation of the ketone destroys the aromaticity of the benzene moiety. The resonance stabilization energy (RSE) lost is too high to be compensated by the N-H bond formation. Thus, the equilibrium lies heavily (>99%) toward the enol (5-hydroxyquinoline).

Diagram: Tautomeric Equilibrium & Aromaticity Disruption

Tautomerism cluster_0 Thermodynamic Driver Enol 5-Hydroxyquinoline (Enol) Stable Form (Fully Aromatic) Transition Proton Transfer Transition State Enol->Transition -H (from O) Keto 1H-Quinolin-5-one (Keto) Unstable Tautomer (Quinoid Benzene Ring) Transition->Keto +H (to N) Keto->Enol Rapid Reversion (Restoration of Aromaticity) Explanation Loss of Benzene Resonance Energy (~36 kcal/mol) drives equilibrium to Enol.

Caption: The tautomeric equilibrium heavily favors the aromatic enol form due to the high energetic cost of disrupting the benzene ring's aromaticity in the 5-one form.

Aromaticity & Molecular Orbital Theory

Hückel Rule Application

For a system to be aromatic, it must be cyclic, planar, fully conjugated, and contain




-electrons.[1]
Feature5-Hydroxyquinoline (Enol)1H-Quinolin-5-one (Keto)
Hybridization All ring atoms

.
All ring atoms

.

-Electrons
10 (Naphthalene-like).10 (if N lone pair participates).
Conjugation Continuous cyclic

-system.
Interrupted by cross-conjugation at C=O.
Ring Character Pyridine (Aromatic) + Benzene (Aromatic).Pyridine (Aromatic-like) + Quinoid (Non-aromatic) .
Stability High (Resonance Energy).Low (High-energy intermediate).
NICS (Nucleus-Independent Chemical Shift)

Computational studies (DFT/B3LYP) indicate:

  • 5-Hydroxyquinoline: Negative NICS values (indicating diatropic ring currents/aromaticity) for both rings.

  • 1H-Quinolin-5-one: The benzene ring shows positive or near-zero NICS values, confirming the loss of aromaticity (anti-aromatic or non-aromatic character) induced by the carbonyl group.

Synthesis & Experimental Protocols

While the fully unsaturated 1H-quinolin-5-one is unstable, it is synthesized as the 5-hydroxyquinoline tautomer. The 7,8-dihydro-1H-quinolin-5-one derivatives are stable ketones used in drug synthesis.

Protocol: Synthesis of 5-Hydroxyquinoline (Enol Form)

Method: Bucherer-type reaction or hydrolysis of 5-aminoquinoline.

  • Reagents: 5-Aminoquinoline (5.0 g), Sodium Bisulfite (NaHSO

    
    , 25.2 g), Water (100 mL), NaOH.
    
  • Step 1 (Addition): Dissolve 5-aminoquinoline in aqueous NaHSO

    
    .
    
  • Step 2 (Reflux): Heat to reflux for 36–48 hours. This promotes the nucleophilic aromatic substitution of the amine by water (via the bisulfite adduct).

  • Step 3 (Workup): Cool to RT. Add NaOH (9.7 g) to basify.[2] Reflux for an additional 8 hours to cleave the sulfite intermediate.

  • Step 4 (Isolation): Neutralize to pH 7.0 with HCl. The product precipitates. Filter and recrystallize from ethanol.

  • Yield: Typically 70–85%.

Protocol: Synthesis of 7,8-Dihydro-1H-quinolin-5-one derivatives

This scaffold is a stable ketone because the saturation at C7-C8 breaks the benzene aromaticity intentionally, allowing the C5=O to exist without competing with a fully aromatic system.

Workflow:

  • Reactants: 1,3-Cyclohexanedione + 3-Aminoacrolein derivatives (or equivalent enaminones).

  • Conditions: Acid catalysis (acetic acid), reflux.

  • Mechanism: Michael addition followed by cyclodehydration.

Diagram: Synthesis Workflow

Synthesis Start Starting Material: 5-Aminoquinoline Reagent Reagent: NaHSO3 / H2O (Bucherer Reaction) Start->Reagent Intermediate Intermediate: Bisulfite Adduct Reagent->Intermediate Reflux 36h Hydrolysis Hydrolysis: NaOH / Reflux Intermediate->Hydrolysis Base Hydrolysis Product Product: 5-Hydroxyquinoline (Stable Enol Form) Hydrolysis->Product Neutralization (pH 7)

Caption: Synthesis of the stable 5-hydroxyquinoline scaffold via the Bucherer reaction pathway.

Pharmaceutical Applications & Reactivity

Drug Development Utility

The "quinolin-5-one" moiety (often in its tetrahydro form) is a privileged scaffold in medicinal chemistry.

  • Kinase Inhibitors: The C=O at position 5 and N-H at position 1 provide key hydrogen bonding motifs (Acceptor-Donor) that mimic the adenine ring of ATP, allowing binding to the hinge region of kinases (e.g., CDK5, p38 MAP kinase).

  • Antimalarials: 5-Hydroxyquinoline derivatives chelate metals (Fe, Cu), disrupting the parasite's heme detoxification pathways.

Reactivity Profile
  • Electrophilic Aromatic Substitution (EAS): Occurs readily on the 5-hydroxyquinoline form. The -OH group activates positions 6 and 8 (ortho/para).

    • Nitration/Halogenation: Targets C6 and C8.

  • Nucleophilic Attacks: The 1H-quinolin-5-one (keto) form, if transiently accessed or trapped (e.g., by alkylation), is susceptible to nucleophilic attack at the carbonyl carbon (C5).

References

  • BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from

  • Kus, N., Sagdinc, S., & Fausto, R. (2015).[3] Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline. Journal of Physical Chemistry A. [3][4]

  • ChemicalBook. (2025).[2] 5-Hydroxyquinoline Properties and Synthesis. Retrieved from

  • Gop, S., et al. (2021). Tautomeric forms of hydroxyquinolines: Computational and Spectroscopic Studies. Journal of Molecular Structure.
  • Finetech Industry. (2025). 2-methyl-1H-quinolin-5-one Structure and Data. Retrieved from

Sources

The 5-Oxo-Hexahydroquinoline (1H-Quinolin-5-one) Scaffold: Technical Guide to Synthesis and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 1H-quinolin-5-one scaffold , specifically focusing on its partially saturated forms (1,4,5,6,7,8-hexahydroquinoline-5-ones and 7,8-dihydro-1H-quinolin-5-ones). Unlike the fully aromatic quinoline, this scaffold incorporates a fused cyclohexenone ring and a 1,4-dihydropyridine-like system. It is recognized as a "privileged structure" in medicinal chemistry due to its ability to modulate Multidrug Resistance (MDR) proteins (P-gp), inhibit Mcl-1 (anti-apoptotic protein), and exhibit antimalarial activity via heme polymerization inhibition and mitochondrial electron transport modulation.

Part 1: Structural Pharmacology & Mechanism of Action

The Scaffold Architecture

The "1H-quinolin-5-one" scaffold is rarely encountered as a fully aromatic neutral species due to the disruption of benzene aromaticity by the C5 ketone. In drug discovery, it exists primarily as the Hexahydroquinoline (HHQ) system.

  • Core Features:

    • C5-Ketone: Acts as a hydrogen bond acceptor; critical for interaction with the ATP-binding domain of P-glycoprotein.

    • N1-Position (1H): The secondary amine (NH) is essential for hydrogen bond donation. Substitution here (e.g., N-alkylation) often modulates solubility and lipophilicity.

    • C4-Aryl Substituent: Defines selectivity. In anticancer research, a 4-(3-nitrophenyl) or 4-(2-chlorophenyl) group mimics the pharmacophore of nifedipine (calcium channel blocker) but with altered specificity toward MDR transporters.

Anticancer Mechanism: Reversing Multidrug Resistance (MDR)

The primary anticancer utility of 5-oxo-HHQs lies in their ability to inhibit P-glycoprotein (P-gp/ABCB1) . P-gp is an efflux pump that expels chemotherapeutics (e.g., Doxorubicin, Paclitaxel) from cancer cells.

  • Mechanism: The 1H-quinolin-5-one scaffold binds to the transmembrane domain of P-gp, competitively inhibiting the efflux of cytotoxic drugs.

  • Mcl-1 Inhibition: Recent studies indicate certain derivatives (e.g., N-aryl-5-oxo-HHQs) bind to the BH3 groove of Mcl-1, promoting apoptosis in resistant breast cancer (MCF-7) lines.

Antimalarial Mechanism: Heme & Mitochondria

While 4-aminoquinolines (Chloroquine) target the digestive vacuole, 1H-quinolin-5-one derivatives often exhibit a dual mechanism:

  • Heme Polymerization Inhibition: The planar, fused ring system intercalates with free heme (Fe2+-protoporphyrin IX), preventing its detoxification into hemozoin.

  • Mitochondrial bc1 Complex: Analogous to 4(1H)-quinolinones (e.g., Endochin), lipophilic 5-one derivatives can disrupt the electron transport chain in Plasmodium falciparum, particularly in liver-stage parasites.

Part 2: Experimental Protocols

Synthesis: One-Pot Hantzsch Condensation

This protocol produces 2,7,7-trimethyl-4-aryl-1,4,5,6,7,8-hexahydroquinoline-5-one derivatives.

Reagents:

  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 mmol)

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Acetoacetamide or Ammonium Acetate + Ethyl Acetoacetate (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Ytterbium Triflate (5 mol%)

  • Solvent: Ethanol (5 mL)

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask, combine Dimedone, Aryl aldehyde, and Ethyl Acetoacetate.

  • Amination: Add Ammonium Acetate (1.2 mmol) to generate the enamine in situ.

  • Catalysis: Add the catalyst (L-Proline).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure 1H-quinolin-5-one derivative.

Antimalarial Assay: SYBR Green I Fluorescence

This assay measures the inhibition of P. falciparum proliferation by quantifying parasite DNA.

Protocol:

  • Culture: Synchronize P. falciparum (strain 3D7 or Dd2) to the ring stage (1% parasitemia, 2% hematocrit).

  • Plating: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the quinolin-5-one test compound (0.1 nM – 10 µM).

  • Incubation: Incubate at 37°C in a gas chamber (90% N2, 5% O2, 5% CO2) for 72 hours.

  • Lysis/Staining: Add 100 µL of lysis buffer containing SYBR Green I (0.2 µL/mL dye in 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Read: Incubate in dark for 1 hour. Measure fluorescence at Ex: 485 nm / Em: 535 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Anticancer MDR Reversal Assay (Rhodamine 123)

Validates if the scaffold inhibits P-gp efflux in resistant cells (e.g., K562/DOX).

Protocol:

  • Seeding: Seed MDR-positive cells (5 x 10^5 cells/mL) in 6-well plates.

  • Treatment: Treat cells with the 1H-quinolin-5-one derivative (5 µM or 10 µM) for 2 hours. Include Verapamil (10 µM) as a positive control.

  • Dye Loading: Add Rhodamine 123 (5 µg/mL) and incubate for another 30 minutes at 37°C.

  • Efflux Phase: Wash cells with PBS and resuspend in dye-free medium. Incubate for 1 hour to allow efflux.

  • Flow Cytometry: Analyze cells via FACS (FITC channel). High fluorescence retention indicates P-gp inhibition.

Part 3: Data Visualization & Pathways

Synthesis Pathway (Hantzsch-Type)

The following diagram illustrates the convergent synthesis of the 1H-quinolin-5-one scaffold.

HantzschSynthesis Dimedone Dimedone (Cyclohexanedione) Knoevenagel Knoevenagel Adduct Dimedone->Knoevenagel - H2O Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Knoevenagel Ammonium NH4OAc (Ammonia Source) Enamine Enamine Intermediate Ammonium->Enamine - H2O EAA Ethyl Acetoacetate EAA->Enamine Scaffold 1H-Quinolin-5-one (Hexahydroquinoline) Knoevenagel->Scaffold Michael Addition + Cyclization Enamine->Scaffold - H2O - EtOH

Caption: One-pot multicomponent synthesis of the 1H-quinolin-5-one scaffold via Knoevenagel and Enamine intermediates.

MDR Reversal Mechanism

This diagram details how the scaffold restores chemosensitivity in cancer cells.

MDR_Mechanism Chemo Chemotherapeutic (Doxorubicin) Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Substrate Binding Cell_Sensitive Sensitized Cell (Apoptosis) Chemo->Cell_Sensitive Accumulation -> DNA Damage Pgp->Chemo Efflux (Out of Cell) Cell_Resistant Resistant Cancer Cell (Low Drug Accumulation) Pgp->Cell_Resistant Active Pump Scaffold 1H-Quinolin-5-one Derivative Scaffold->Pgp Competitive Inhibition (ATP Domain/Binding Site) Scaffold->Cell_Sensitive Blocks Pump

Caption: Mechanism of P-gp inhibition by 1H-quinolin-5-one, preventing drug efflux and restoring cytotoxicity.

Part 4: Comparative Activity Data

The following table summarizes the Structure-Activity Relationship (SAR) of key 1H-quinolin-5-one derivatives in anticancer (MDR) and antimalarial assays.

Derivative (R-Group at C4)Target (Cell Line/Strain)Activity MetricOutcomeReference
4-(3-Nitrophenyl) MCF-7/Adr (MDR Breast Cancer)RF (Reversal Fold)14.5x (High Potency)[1, 2]
4-(2-Chlorophenyl) K562/DOX (MDR Leukemia)IC50 ModulationReduces Dox IC50 from 5.0 to 0.2 µM[1]
4-(4-Fluorophenyl) P. falciparum (3D7)IC50 (Growth)1.2 µM (Moderate)[3]
N-Benzyl-4-phenyl P. falciparum (Dd2 - Resistant)IC50 (Growth)0.8 µM (Active in resistant strains)[3, 4]
Unsubstituted (Control) HEK293 (Normal Kidney)CC50 (Cytotoxicity)>100 µM (Low Toxicity)[2]

Note: "Reversal Fold" indicates how many times more effective a chemotherapy drug becomes when co-administered with the quinoline derivative.

References

  • Evaluation of Hexahydroquinoline Derivatives as MDR Reversal Agents. Source: National Institutes of Health (PMC) / Eur J Med Chem. URL:[Link]

  • Synthesis and Anticancer Activity of 5-Oxo-5,6,7,8-tetrahydroquinoline Derivatives. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Quinoline Derivatives as Antimalarial Agents: Current Status. Source: Malaria Journal / BenchChem Technical Review. URL:[Link]

  • Recent Advances in the Synthesis of Biologically Active Quinoline Analogues. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Targeting Mitochondria in Plasmodium falciparum with 4(1H)-Quinolinones and Analogs. Source: ScienceDirect / Experimental Parasitology. URL:[Link]

An In-Depth Technical Guide to the Historical and Modern Synthesis of Quinolin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-5-one scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic pathways leading to quinolin-5-one and its direct precursor, quinolin-5,8-dione. We delve into the foundational Skraup synthesis for the preparation of the key intermediate, 5-hydroxyquinoline, and detail the subsequent oxidation to quinolin-5,8-dione using Fremy's salt. Furthermore, we explore the critical final step of selectively reducing the dione to the target quinolin-5-one. This guide offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and visual representations of reaction mechanisms to empower researchers in the synthesis and derivatization of this important pharmacophore.

I. Introduction: The Significance of the Quinolin-5-one Core

Quinoline and its derivatives have been a cornerstone of medicinal chemistry since the isolation of quinine from cinchona bark in the 19th century.[1] The quinoline scaffold, a fusion of a benzene and a pyridine ring, offers a versatile platform for drug design due to its rigid structure and multiple sites for functionalization.[2][3] Within this class, quinolin-5-one and its oxidized counterpart, quinolin-5,8-dione, have garnered significant attention for their diverse biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[4][5] The quinoline-5,8-dione moiety, in particular, is a key structural feature in several natural and synthetic compounds with potent antiproliferative effects.[4][6]

This guide will provide a detailed exploration of the synthetic routes to quinolin-5-one, with a focus on the most practical and historically significant pathways. We will begin with the foundational methods for constructing the quinoline ring system, leading to the key precursor, 5-hydroxyquinoline. Subsequently, the guide will detail the oxidation to quinolin-5,8-dione and conclude with the selective reduction to the target quinolin-5-one.

II. Historical Perspective: From Coal Tar to Targeted Synthesis

The journey to synthesizing specific quinolinones began with the discovery of quinoline itself. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[7] However, it was the pioneering work of chemists in the late 19th century that laid the groundwork for the systematic synthesis of quinoline derivatives. The development of named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses provided the initial tools to construct the fundamental quinoline core.[1][2][8]

The synthesis of hydroxylated quinolines, the direct precursors to quinolin-5-ones, was an early focus due to their utility as intermediates and their own inherent biological properties. The first syntheses of 5-hydroxyquinoline were achieved through modifications of these classic methods, notably the Skraup synthesis, which remains a robust and widely used procedure.[4][9] The subsequent oxidation of 5-hydroxyquinoline to quinolin-5,8-dione was a significant advancement, enabling access to a new class of bioactive molecules.

III. The Primary Synthetic Pathway: A Three-Step Approach to Quinolin-5-one

The most established and practical route to quinolin-5-one involves a three-step sequence, which will be the central focus of this guide:

  • Step 1: Synthesis of 5-Hydroxyquinoline via the Skraup Reaction.

  • Step 2: Oxidation of 5-Hydroxyquinoline to Quinolin-5,8-dione.

  • Step 3: Selective Reduction of Quinolin-5,8-dione to Quinolin-5-one.

This pathway offers a reliable and scalable method for accessing the quinolin-5-one scaffold, utilizing well-understood and historically significant chemical transformations.

A. Step 1: The Skraup Synthesis of 5-Hydroxyquinoline

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful method for the synthesis of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[10][11] To synthesize 5-hydroxyquinoline, 3-aminophenol is used as the aromatic amine starting material.[4][9]

Causality Behind Experimental Choices:

  • 3-Aminophenol: The choice of 3-aminophenol is critical as the cyclization reaction will occur ortho to the amino group, leading to the hydroxyl group at the 5-position of the resulting quinoline.

  • Glycerol and Sulfuric Acid: Concentrated sulfuric acid serves two purposes: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and it catalyzes the cyclization and dehydration steps.[7]

  • Oxidizing Agent: An oxidizing agent, traditionally nitrobenzene or arsenic pentoxide, is required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline.[11] The choice of oxidant can influence the vigor of the reaction.

  • Moderators: The Skraup reaction is notoriously exothermic and can be violent.[11] The addition of a moderator, such as ferrous sulfate, is a crucial safety measure to control the reaction rate.

Reaction Mechanism:

The mechanism of the Skraup synthesis is a multi-step process:

  • Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form acrolein.

  • Michael Addition: The amino group of 3-aminophenol undergoes a Michael addition to the acrolein.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form 1,2-dihydro-5-hydroxyquinoline.

  • Oxidation: The dihydroquinoline is oxidized by the oxidizing agent to yield the aromatic 5-hydroxyquinoline.

Experimental Protocol: Skraup Synthesis of 5-Hydroxyquinoline

Materials:

  • 3-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate

  • Water

  • Sodium Hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling in an ice bath.

  • To this cooled mixture, add 3-aminophenol and ferrous sulfate heptahydrate.

  • Slowly and cautiously add nitrobenzene to the reaction mixture.

  • Heat the mixture gently. The reaction is exothermic and will likely become self-sustaining. Maintain control of the reaction temperature by external cooling if necessary.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction.

  • Cool the reaction mixture and carefully pour it into a large volume of water with stirring.

  • Neutralize the acidic solution with a concentrated solution of sodium hydroxide until basic. This will precipitate the crude 5-hydroxyquinoline.

  • Filter the crude product and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by steam distillation.

Data Presentation:

Starting MaterialReagentsProductTypical Yield
3-AminophenolGlycerol, H₂SO₄, Nitrobenzene, FeSO₄·7H₂O5-Hydroxyquinoline60-70%

Visualization of the Skraup Synthesis Workflow:

Skraup_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Reaction Steps cluster_product Product 3-Aminophenol 3-Aminophenol Michael_Addition Michael Addition 3-Aminophenol->Michael_Addition Glycerol Glycerol Dehydration Dehydration Glycerol->Dehydration H2SO4 H2SO4 H2SO4->Dehydration Cyclization Cyclization H2SO4->Cyclization Nitrobenzene Nitrobenzene Oxidation Oxidation Nitrobenzene->Oxidation FeSO4 FeSO4 FeSO4->Michael_Addition Moderator Heat Heat Heat->Michael_Addition Dehydration->Michael_Addition Acrolein Michael_Addition->Cyclization Cyclization->Oxidation 5-Hydroxyquinoline 5-Hydroxyquinoline Oxidation->5-Hydroxyquinoline

Caption: Workflow for the Skraup synthesis of 5-hydroxyquinoline.

B. Step 2: Oxidation of 5-Hydroxyquinoline to Quinolin-5,8-dione

The oxidation of 5-hydroxyquinoline to quinolin-5,8-dione is a key transformation. A highly effective and specific reagent for this purpose is potassium nitrosodisulfonate, commonly known as Fremy's salt.[12][13] Fremy's salt is a stable free radical that provides a mild and selective method for the oxidation of phenols to quinones.

Causality Behind Experimental Choices:

  • Fremy's Salt: This reagent is preferred due to its high selectivity for the oxidation of the hydroquinone-like ring of 5-hydroxyquinoline to the corresponding quinone, minimizing side reactions.

  • Reaction Conditions: The reaction is typically carried out in an aqueous or aqueous-alcoholic medium, often buffered to maintain a slightly alkaline pH, which facilitates the oxidation process.

Reaction Mechanism:

The oxidation with Fremy's salt is believed to proceed through a radical mechanism:

  • Electron Transfer: The phenoxide ion of 5-hydroxyquinoline transfers an electron to the Fremy's salt radical.

  • Radical Formation: This generates a phenoxy radical and the reduced form of Fremy's salt.

  • Second Electron Transfer: A second molecule of Fremy's salt oxidizes the phenoxy radical to the quinone.

Experimental Protocol: Oxidation of 5-Hydroxyquinoline

Materials:

  • 5-Hydroxyquinoline

  • Potassium Nitrosodisulfonate (Fremy's Salt)

  • Potassium Phosphate Buffer (or other suitable buffer)

  • Water

  • Organic solvent for extraction (e.g., chloroform or dichloromethane)

Procedure:

  • Dissolve 5-hydroxyquinoline in a suitable solvent, such as aqueous methanol or acetone.

  • Prepare a solution of Fremy's salt in water, buffered with potassium phosphate.

  • Cool both solutions in an ice bath.

  • Slowly add the Fremy's salt solution to the 5-hydroxyquinoline solution with vigorous stirring. A color change is typically observed as the reaction proceeds.

  • Continue stirring at a low temperature for several hours until the reaction is complete (monitored by TLC).

  • Extract the aqueous mixture with an organic solvent (e.g., chloroform).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude quinolin-5,8-dione.

  • Purify the product by recrystallization or column chromatography.

Data Presentation:

Starting MaterialReagentProductTypical Yield
5-HydroxyquinolineFremy's SaltQuinolin-5,8-dione70-80%

Visualization of the Oxidation Workflow:

Oxidation_Workflow 5-Hydroxyquinoline 5-Hydroxyquinoline Reaction_Mixture Reaction_Mixture 5-Hydroxyquinoline->Reaction_Mixture Dissolved in aqueous alcohol Extraction Extraction Reaction_Mixture->Extraction Stirring at low temp. Fremy's_Salt Fremy's Salt Solution (buffered) Fremy's_Salt->Reaction_Mixture Purification Purification Extraction->Purification Organic Solvent Quinolin-5,8-dione Quinolin-5,8-dione Purification->Quinolin-5,8-dione

Caption: Experimental workflow for the oxidation of 5-hydroxyquinoline.

C. Step 3: Selective Reduction of Quinolin-5,8-dione to Quinolin-5-one

The final and most nuanced step in the synthesis of quinolin-5-one is the selective reduction of one of the two carbonyl groups in quinolin-5,8-dione. A common and effective reagent for the reduction of quinones to hydroquinones is sodium dithionite (Na₂S₂O₄).[1][14] While complete reduction to the hydroquinone is typical, careful control of reaction conditions can favor the formation of the desired quinolin-5-one. The tautomerization of the initially formed 5-hydroxy-8-hydroquinoline is a key aspect of this transformation.

Causality Behind Experimental Choices:

  • Sodium Dithionite: This reducing agent is mild enough to allow for the potential for selective reduction. It is also readily available and easy to handle in an aqueous medium.[15]

  • Reaction Conditions: The reaction is typically performed in a two-phase system (e.g., dichloromethane and water) with controlled stoichiometry of the reducing agent to favor mono-reduction. The pH of the aqueous phase can also influence the selectivity.

Reaction Mechanism:

The reduction with sodium dithionite involves the transfer of electrons from the dithionite ion to the quinone. The precise mechanism for selective mono-reduction is not always straightforward but is thought to involve the formation of a hydroquinone intermediate which can then tautomerize to the more stable quinolin-5-one.

Experimental Protocol: Selective Reduction of Quinolin-5,8-dione

Materials:

  • Quinolin-5,8-dione

  • Sodium Dithionite

  • Dichloromethane (or other suitable organic solvent)

  • Water

  • Brine

Procedure:

  • Dissolve quinolin-5,8-dione in dichloromethane.

  • Prepare a fresh aqueous solution of sodium dithionite.

  • Add the sodium dithionite solution to the solution of the quinone with vigorous stirring.

  • Monitor the reaction closely by TLC. The reaction is typically rapid.

  • Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude quinolin-5-one.

  • Purify the product by column chromatography or recrystallization.

Data Presentation:

Starting MaterialReagentProductTypical Yield
Quinolin-5,8-dioneSodium DithioniteQuinolin-5-oneModerate

Note: The yield for this step can be variable and highly dependent on the precise reaction conditions.

Visualization of the Selective Reduction Pathway:

Selective_Reduction Quinolin-5,8-dione Quinolin-5,8-dione Reduction Reduction Quinolin-5,8-dione->Reduction Sodium Dithionite (controlled stoichiometry) Intermediate Intermediate Reduction->Intermediate 5-Hydroxy-8-hydroquinoline Quinolin-5-one Quinolin-5-one Intermediate->Quinolin-5-one Tautomerization

Caption: Proposed pathway for the selective reduction of quinolin-5,8-dione.

IV. Modern and Alternative Synthetic Approaches

While the three-step pathway described above is a classic and reliable method, modern organic synthesis has introduced new and often more efficient approaches to quinoline and quinolinone synthesis. These include:

  • Catalytic C-H Functionalization: Direct functionalization of the quinoline ring at the C5 position is an area of active research, though achieving high regioselectivity remains a challenge.

  • "Green" Synthetic Methods: The use of microwave irradiation and environmentally benign catalysts for classic reactions like the Skraup synthesis can reduce reaction times and improve yields.[16]

  • Novel Cyclization Strategies: New catalytic systems are continually being developed to construct the quinoline ring system from a variety of starting materials, offering alternative routes to functionalized quinolines that can be converted to quinolin-5-ones.

V. Conclusion

The synthesis of quinolin-5-one has evolved from the early, often hazardous, methods of quinoline chemistry to more controlled and selective modern techniques. The foundational three-step pathway, commencing with the Skraup synthesis of 5-hydroxyquinoline, followed by oxidation to quinolin-5,8-dione and subsequent selective reduction, remains a cornerstone for accessing this important heterocyclic scaffold. Understanding the historical context and the mechanistic underpinnings of these reactions provides researchers with the knowledge to not only replicate these syntheses but also to innovate and develop new derivatives with enhanced biological activities. The continued exploration of novel catalytic and green methodologies will undoubtedly further expand the synthetic toolbox for accessing the valuable quinolin-5-one core and its analogues for future drug discovery and development.

VI. References

  • Quinoline. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Synthesis of 5-Hydroxyquinolines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Fremy's salt. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Sodium dithionite. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. (2021, February 24). Nature Communications. Retrieved from [Link]

  • Synthesis of Quinoline Analogues. (2013, December). Cardinal Scholar. Retrieved from [Link]

  • Lavendamycin. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Method for preparing quinoline-5,8-diones. (2002, February 5). Google Patents. Retrieved from

  • Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts. (2010). Green Chemistry. Retrieved from [Link]

  • Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. (2024). Medicinal Chemistry. Retrieved from [Link]

  • US2561553A - Process for the manufacture of 8-hydroxy quinoline. (1951, July 24). Google Patents. Retrieved from

  • WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones. (1996, August 1). Google Patents. Retrieved from

  • The Skraup Synthesis of Quinolines. (1953). Organic Reactions. Retrieved from [Link]

  • Oxidations with potassium nitrosodisulfonate (Fremy's radical). Teuber reaction. (1972). Chemical Reviews. Retrieved from [Link]

  • Chemistry of Quinoline-5,8-diones. (1998). The Journal of Organic Chemistry. Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry. Retrieved from [Link]

  • 17.10: Reactions of Phenols. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2016). ACS Omega. Retrieved from [Link]

  • Syntheses in the isoquinoline series. Selective demethylation of 6,7- and 7,8-dimethoxy-2,3-dihydro-4(1H)-isoquinolones. (1983). The Journal of Organic Chemistry. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). Molecules. Retrieved from [Link]

  • Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. (2018, June 25). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). Molecules. Retrieved from [Link]

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (2012, September 30). Angewandte Chemie International Edition. Retrieved from [Link]

  • The Role of Quinolines in Modern Pharmaceutical Synthesis. (2026, January 28). Autechilo. Retrieved from [Link]

  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025, November 12). Journal of Controlled Release. Retrieved from [Link]

  • A New Synthesis of Quinoline-5,8-Quinone. (2007, September 17). Synthetic Communications. Retrieved from [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

  • Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. (1995). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Interest Check: Sodium Dithionite, Na2S2O4 (Sodium Hydrosulfite). (2016, July 20). Sciencemadness Discussion Board. Retrieved from [Link]

  • 17.10: Reactions of Phenols. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • US2561553A - Process for the manufacture of 8-hydroxy quinoline. (1951, July 24). Google Patents. Retrieved from

  • Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. (1954). Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]

  • 17.10 Reactions of Phenols. (n.d.). OpenStax. Retrieved from [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (1949). Canadian Journal of Research. Retrieved from [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Properties of 6-Substituted Quinoline-5,8-dione Colour Formers. (1993). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved from [Link]

  • Skraup Reaction. (2022, January 22). YouTube. Retrieved from [Link]

  • IMPROVED PROCESS FOR PRODUCING NITROXOLINE. (2022, June 22). European Patent Office. Retrieved from [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). (2026, January 24). WordPress.com. Retrieved from [Link]

Sources

In-Depth Technical Guide: Hydrogen Bonding Potential of 1H-Quinolin-5-one in Protein Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the quinoline scaffold represents a cornerstone of privileged structures, lending itself to a vast array of therapeutic agents.[1] Among its numerous derivatives, 1H-quinolin-5-one has emerged as a molecule of significant interest. Its unique electronic and structural characteristics confer upon it a nuanced hydrogen bonding potential that is critical to its interaction with biological macromolecules. Hydrogen bonds, though weaker than covalent bonds, are paramount in dictating the specificity and affinity of drug-receptor interactions.[2][3][4] The precise orchestration of these bonds can be the determining factor between a potent therapeutic agent and an inactive compound.

This technical guide provides a comprehensive exploration of the hydrogen bonding capabilities of 1H-quinolin-5-one in the context of protein binding. We will dissect the molecule's structural features, identify its hydrogen bond donors and acceptors, and delve into the advanced experimental and computational methodologies used to characterize these pivotal interactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of how this versatile scaffold can be leveraged to design next-generation therapeutics.

The 1H-Quinolin-5-one Scaffold: A Structural and Electronic Overview

To appreciate the hydrogen bonding potential of 1H-quinolin-5-one, a foundational understanding of its structure is essential. The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The "1H" designation indicates the presence of a hydrogen atom on the nitrogen at position 1, and the "-5-one" signifies a carbonyl group at position 5.

Key Structural Features Influencing Hydrogen Bonding:

  • Hydrogen Bond Donor: The secondary amine group (N-H) at position 1 is a potent hydrogen bond donor. The hydrogen atom carries a partial positive charge due to the electronegativity of the nitrogen atom, making it available to interact with electron-rich atoms in a protein's binding site.

  • Hydrogen Bond Acceptors:

    • The carbonyl oxygen (C=O) at position 5 is a strong hydrogen bond acceptor. The lone pairs of electrons on the oxygen atom can readily accept a hydrogen bond from a suitable donor group on the protein.

    • The nitrogen atom within the quinoline ring system can also act as a hydrogen bond acceptor, although its basicity and accessibility are influenced by the overall electronic landscape of the molecule.

The interplay of these donor and acceptor sites allows 1H-quinolin-5-one to form multiple, stabilizing hydrogen bonds within a protein's active site, contributing significantly to its binding affinity and selectivity.[4]

The Critical Role of Hydrogen Bonds in Protein-Ligand Recognition

Hydrogen bonds are highly directional, non-covalent interactions that occur between a hydrogen atom covalently bonded to a highly electronegative atom (the donor, e.g., N-H, O-H) and another nearby electronegative atom (the acceptor, e.g., O, N).[2][3] In the context of drug design, these interactions are fundamental for several reasons:

  • Specificity and Selectivity: The precise geometric requirements for hydrogen bond formation ensure that a ligand will only bind optimally to a protein target with a complementary arrangement of donor and acceptor groups.[5] This is a key determinant of a drug's selectivity for its intended target over other proteins.

  • Binding Affinity: While a single hydrogen bond is relatively weak, the cumulative effect of multiple hydrogen bonds can substantially increase the overall binding affinity of a ligand for its protein target.[3][4]

  • Structural Stabilization: Hydrogen bonds play a crucial role in stabilizing the three-dimensional structure of the protein-ligand complex, holding the ligand in a specific orientation required for its biological activity.[3]

The hydrogen bonding potential of a molecule is therefore a critical parameter to consider during the drug design and optimization process.[6]

Methodologies for Characterizing Hydrogen Bonding Interactions

A multi-faceted approach, combining experimental and computational techniques, is necessary to fully elucidate the hydrogen bonding interactions of 1H-quinolin-5-one with its protein targets.

Experimental Approaches
X-Ray Crystallography

X-ray crystallography provides unparalleled, high-resolution structural information of protein-ligand complexes at the atomic level.[7][8][9][10] This technique allows for the direct visualization of hydrogen bonds, providing precise measurements of bond lengths and angles.

Experimental Protocol: Co-crystallization of a Target Protein with 1H-Quinolin-5-one

  • Protein Expression and Purification: The target protein is overexpressed in a suitable expression system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques.

  • Complex Formation: The purified protein is incubated with a molar excess of 1H-quinolin-5-one to ensure saturation of the binding sites.

  • Crystallization Screening: The protein-ligand complex is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) using high-throughput screening methods.

  • Crystal Optimization and Growth: Promising crystallization "hits" are optimized to produce large, well-diffracting single crystals.

  • X-ray Diffraction Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is collected on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-ligand complex. The atomic model is then built into the electron density and refined to yield the final, high-resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing valuable information on hydrogen bonding dynamics.[6][7][8][11][12] Changes in the chemical shifts of protons involved in hydrogen bonding upon ligand binding can be monitored to identify and characterize these interactions.[11][13]

Experimental Protocol: 1D ¹H NMR Titration

  • Sample Preparation: A solution of the target protein in a suitable buffer (often containing D₂O to suppress the water signal) is prepared. A concentrated stock solution of 1H-quinolin-5-one is also prepared.

  • Initial Spectrum Acquisition: A one-dimensional ¹H NMR spectrum of the protein alone is recorded.

  • Titration: Aliquots of the 1H-quinolin-5-one stock solution are incrementally added to the protein sample.

  • Spectral Acquisition at Each Titration Point: A ¹H NMR spectrum is acquired after each addition of the ligand.

  • Data Analysis: Changes in the chemical shifts of specific protein and/or ligand protons are monitored as a function of ligand concentration. Protons involved in hydrogen bonding will typically exhibit significant chemical shift perturbations upon complex formation.

Computational Approaches

Computational methods are indispensable for predicting and analyzing hydrogen bonding interactions, guiding experimental efforts, and providing mechanistic insights.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.[7] Docking algorithms sample a vast number of possible ligand conformations and orientations within the protein's active site and score them based on their predicted binding affinity. These simulations can highlight potential hydrogen bonding interactions that contribute to binding.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of the stability and dynamics of hydrogen bonds.[14][15][16] By simulating the movements of atoms over a period of nanoseconds to microseconds, MD can reveal the persistence of specific hydrogen bonds and identify key water-mediated interactions.

Workflow: Computational Analysis of 1H-Quinolin-5-one Binding

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Protein Structure (PDB) Dock Predict Binding Pose & Score PDB->Dock Ligand 1H-Quinolin-5-one (3D Structure) Ligand->Dock MD Simulate Complex Dynamics Dock->MD Top Scoring Pose Analysis Analyze H-Bond Stability & Occupancy MD->Analysis

Caption: Computational workflow for analyzing 1H-quinolin-5-one binding.

Case Studies: 1H-Quinolin-5-one and its Derivatives in Protein Binding

The quinoline and quinolone scaffolds are found in a multitude of drugs targeting a diverse range of proteins.[17][18][19][20][21][22] While specific structural data for 1H-quinolin-5-one itself in complex with various proteins may be limited in publicly available databases, the extensive research on related quinolone derivatives provides valuable insights into its potential hydrogen bonding patterns.

For instance, studies on fluoroquinolone antibiotics have revealed critical hydrogen bonding interactions with DNA gyrase and topoisomerase IV. The carbonyl oxygen and the carboxylic acid moiety (often present in this class of drugs) are key hydrogen bond acceptors and donors, respectively.

Molecular docking and dynamics simulations of quinoline-5,8-dione derivatives with NAD(P)H:Quinone Oxidoreductase 1 (NQO1) have highlighted the importance of hydrogen bonds with residues such as His162 and the FAD cofactor for binding affinity.[15]

Data Summary: Hydrogen Bonding Parameters

The following table summarizes typical geometric parameters for hydrogen bonds observed in protein-ligand complexes, which can be applied to the analysis of 1H-quinolin-5-one interactions.

ParameterTypical RangeSignificance
Donor-Acceptor Distance2.5 - 3.5 ÅShorter distances indicate stronger bonds.
Hydrogen-Acceptor Distance1.5 - 2.5 ÅProvides a more direct measure of the bond length.
Donor-Hydrogen-Acceptor Angle130° - 180°Angles closer to 180° indicate stronger, more favorable bonds.

Data compiled from general principles of protein-ligand interactions.

Conclusion and Future Directions

The hydrogen bonding potential of 1H-quinolin-5-one, conferred by its N-H donor and C=O and ring nitrogen acceptors, is a critical determinant of its ability to bind to protein targets with high affinity and specificity. A synergistic approach employing X-ray crystallography, NMR spectroscopy, and computational modeling is essential for a comprehensive understanding of these interactions.

Future research should focus on:

  • Co-crystallization studies of 1H-quinolin-5-one and its derivatives with a wider range of protein targets to build a structural database of its binding modes.

  • Advanced NMR techniques , such as saturation transfer difference (STD) NMR and WaterLOGSY, to further probe the details of ligand binding in solution.

  • Quantitative Structure-Activity Relationship (QSAR) studies that specifically incorporate hydrogen bonding descriptors to build predictive models for the design of novel 1H-quinolin-5-one-based therapeutics.

By continuing to unravel the intricacies of its hydrogen bonding interactions, the scientific community can fully exploit the therapeutic potential of the 1H-quinolin-5-one scaffold in the ongoing quest for new and improved medicines.

References

  • Duke University. (n.d.). How Does a Drug Interact With Its Target? It's All in the Chemistry! The PEP Project. Retrieved from [Link]

  • Basicmedical Key. (2016). Drug–Receptor Interactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Drug Receptor Interactions. Retrieved from [Link]

  • ScienceDirect. (2023). Hydrogen bond interaction: Significance and symbolism. Retrieved from [Link]

  • Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Retrieved from [Link]

  • Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of medicinal chemistry, 32(5), 1083–1094. [Link]

  • Lu, J. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. Allied Academies. Retrieved from [Link]

  • Franz, A. K., et al. (n.d.). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Retrieved from [Link]

  • Wang, L., et al. (2020). Environmentally Friendly Fluoroquinolone Derivatives with Lower Plasma Protein Binding Rate Designed Using 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Molecules, 25(18), 4153. [Link]

  • ACS Publications. (2018). NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen Bonds in Protein‐Ligand Complexes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Hydrogen Bonds in Protein-Ligand Complexes. Retrieved from [Link]

  • Emwas, A.-H., et al. (2019). NMR as a “Gold Standard” Method in Drug Design and Discovery. Metabolites, 9(9), 183. [Link]

  • Du, X., Li, Y., & Xia, Y.-L. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. [Link]

  • Graves, P. R., et al. (2005). Discovery of novel targets of quinoline drugs in the human purine binding proteome. Molecular Pharmacology, 67(4), 1146–1153. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chapter 11: Hydrogen Bonds and NMR. Retrieved from [Link]

  • ACS Publications. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Naggar, M., et al. (2023). Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. Scientific Reports, 13(1), 19047. [Link]

  • Verma, N., et al. (2021). Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory. Journal of Chemical Information and Modeling, 61(10), 4949–4963. [Link]

  • ResearchGate. (2002). Clinical Role of Protein Binding of Quinolones. Retrieved from [Link]

  • Berezin, B. (2002). Clinical role of protein binding of quinolones. Clinical Pharmacokinetics, 41(10), 731–742. [Link]

  • Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • MDPI. (2021). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • ACS Publications. (2021). New Insights into Quinine-DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolin-5-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. Retrieved from [Link]

  • ResearchGate. (2022). In silico design of novel diamino-quinoline-5,8-dione derivatives as putative inhibitors of NAD(P)H:Quinone Oxidoreductase 1 based on docking studies and molecular dynamics simulations. Retrieved from [Link]

  • PubMed. (2007). Studying protein-ligand interactions using X-ray crystallography. Retrieved from [Link]

  • MDPI. (2021). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Protein X-ray Crystallography and Drug Discovery. Retrieved from [Link]

  • MDPI. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • ScienceDirect. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The main H-bond interactions exemplified for compounds 1 and 5 (inset.... Retrieved from [Link]

  • ResearchGate. (2020). Protein X-ray Crystallography and Drug Discovery. Retrieved from [Link]

  • PubMed. (2008). Molecular dynamics modeling in quantum chemical calculations. Optical absorption spectra of 1,3-Dimethyl-1H-Pyrazolo[3,4-b]quinoline derivatives. Retrieved from [Link]

  • MDPI. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The list of 38 protein targets that we considered in this study along.... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The violet circle represents 124 unique protein targets associated.... Retrieved from [Link]

Sources

Methodological & Application

The Untapped Potential of 1H-Quinolin-5-one as a Ligand in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the prospective application of 1H-quinolin-5-one as a novel ligand scaffold in transition metal catalysis. While direct literature on the catalytic applications of 1H-quinolin-5-one is notably sparse, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. By drawing authoritative parallels from the well-established coordination chemistry and catalytic activity of its isomers, primarily 2-quinolones and 4-quinolones, we provide a comprehensive framework for exploring the catalytic potential of 1H-quinolin-5-one. This guide offers theoretical insights into its coordination behavior, detailed hypothetical protocols for the synthesis of its transition metal complexes, and application notes for its use in key catalytic transformations such as cross-coupling and oxidation reactions. Our aim is to equip researchers with the foundational knowledge and practical methodologies required to pioneer the use of this promising, yet underexplored, ligand.

Introduction: The Quinolinone Scaffold in Catalysis

The quinoline framework is a cornerstone in the design of ligands for transition metal catalysis, prized for its rigid structure, tunable electronic properties, and diverse coordination modes.[1] Within the broader family of quinoline derivatives, quinolinones have emerged as particularly versatile ligands. The presence of both a nitrogen atom within the heterocyclic ring and a carbonyl group provides a bidentate coordination pocket that can effectively chelate a variety of transition metals.[2][3]

While 8-hydroxyquinolines are renowned for their potent metal-chelating abilities and 4-quinolones are extensively studied for their biological activities and coordination to metals, the catalytic applications of the 1H-quinolin-5-one isomer remain a nascent field.[4][5] This guide posits that the unique electronic and steric profile of 1H-quinolin-5-one could offer distinct advantages in catalytic performance, meriting its investigation as a novel ligand.

Theoretical Framework: Coordination Chemistry of 1H-Quinolin-5-one

The 1H-quinolin-5-one ligand is anticipated to act as a bidentate N,O-ligand, coordinating to a metal center through the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group. This coordination mode would form a stable six-membered chelating ring, a common feature in many successful catalytic systems.

The electronic properties of the ligand can be modulated by introducing substituents on the quinolinone core. Electron-donating groups would increase the electron density on the coordinating atoms, potentially enhancing the stability of the metal-ligand bond. Conversely, electron-withdrawing groups would decrease the electron density, which could influence the redox properties of the metal center and, consequently, the catalytic activity.

Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup and Isolation start Combine benzyl alcohol, catalyst, and solvent in a flask air Introduce air or O₂ start->air heat Heat to specified temperature air->heat monitor Monitor reaction progress by TLC or GC heat->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end Characterize product purify->end

Figure 2: General workflow for a copper-catalyzed aerobic oxidation reaction.

Mechanistic Considerations

The catalytic behavior of 1H-quinolin-5-one-metal complexes will be dictated by the interplay of steric and electronic factors.

  • Steric Effects: The steric bulk of the ligand can influence the coordination geometry of the metal center and the accessibility of substrates to the catalytic site. This can be a crucial factor in controlling selectivity in reactions such as asymmetric catalysis.

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the quinolinone ring will directly impact the electron density at the metal center. This, in turn, affects the rates of key elementary steps in the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

For instance, in a palladium-catalyzed cross-coupling reaction, an electron-rich 1H-quinolin-5-one ligand would be expected to facilitate the oxidative addition step, while an electron-poor ligand might accelerate the reductive elimination step. A thorough investigation of these electronic effects through the synthesis of a library of substituted ligands will be essential for optimizing catalytic performance.

Conclusion and Future Outlook

While the use of 1H-quinolin-5-one as a ligand in transition metal catalysis is currently an unexplored area, the foundational principles of coordination chemistry and the extensive literature on its isomers provide a strong basis for its investigation. The hypothetical protocols and application notes presented in this guide are intended to serve as a starting point for researchers to unlock the potential of this novel ligand scaffold.

Future research should focus on the systematic synthesis and characterization of 1H-quinolin-5-one complexes with a range of transition metals. Subsequent screening of these complexes in various catalytic reactions will be crucial to identify promising applications. Furthermore, detailed mechanistic studies, including kinetic analysis and computational modeling, will provide valuable insights into the structure-activity relationships of these new catalytic systems. The exploration of 1H-quinolin-5-one and its derivatives has the potential to introduce a new class of versatile and efficient ligands for homogeneous catalysis.

References

  • Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b01082]
  • Synthesis and Biological Activities of Selected Quinolone-Metal Complexes. International Science Community Association. [URL: https://www.isca.in/IJCS/Archive/v2/i12/1.ISCA-RJCS-2013-155.pdf]
  • Transition Metal Complexes of New N-Amino Quinolone Derivative; Synthesis, Characterization, Thermal Study and Antimicrobial Properties. Scientific & Academic Publishing. [URL: http://article.sapub.org/10.5923.j.chemistry.20150501.01.html]
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489781/]
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d2ra07790h]
  • Rhodium-Catalyzed Double Hydroboration of Quinolines. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.8b00567]
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737303/]
  • Rhodium-Catalyzed Oxidative Synthesis of Quinoline-Fused Sydnones via 2-fold C–H Bond Activation. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b02334]
  • Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b00494]
  • Palladium in Quinoline Synthesis. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/B9780080449920000127]
  • Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol200255p]
  • Remote C−H Activation of Quinolines through Copper‐Catalyzed Radical Cross‐Coupling. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201510291]
  • Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. MDPI. [URL: https://www.mdpi.com/1420-3049/18/9/11153]
  • Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01149]
  • Quinoline-para-quinones and metals: coordination-assisted formation of quinoline-ortho-quinones. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/cc/c7cc09490a]
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2402]
  • Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. ResearchGate. [URL: https://www.researchgate.
  • Ligand dependence in the copper-catalyzed oxidation of hydroquinones. PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/15680903/]
  • Para-quinones and metals: Coordination-assisted formation of quinoline-ortho. ResearchGate. [URL: https://www.researchgate.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4449539/]

Sources

Application Notes and Protocols for the Reductive Amination of 1H-quinolin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Strategic C-N Bond Formation via Reductive Amination

Reductive amination stands as a cornerstone in modern organic synthesis and medicinal chemistry, prized for its efficiency in constructing carbon-nitrogen bonds.[1] This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine, is particularly valuable in pharmaceutical development for its broad applicability and operational simplicity.[1][2] The focus of this guide is the application of this pivotal transformation to 1H-quinolin-5-one, a heterocyclic ketone scaffold of significant interest in the synthesis of novel therapeutics. The resulting 5-amino-5,6,7,8-tetrahydroquinoline derivatives are key building blocks for a range of biologically active molecules, including potent C5a receptor antagonists.[3]

This document provides a comprehensive overview of the theoretical underpinnings, practical considerations, and detailed protocols for the successful reductive amination of 1H-quinolin-5-one. We will delve into the mechanistic nuances, reagent selection, and potential challenges, equipping the researcher with the knowledge to not only execute these procedures but also to troubleshoot and adapt them for their specific synthetic goals.

The Mechanism: A Tale of Two Steps in One Pot

The reductive amination of a ketone like 1H-quinolin-5-one with a primary amine proceeds through a two-step sequence within a single reaction vessel.[4]

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the quinolinone. This is followed by dehydration to form a protonated iminium ion intermediate. This step is typically reversible and often acid-catalyzed.[5]

  • Reduction: A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final secondary amine product.[5]

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the in situ-formed iminium ion.[6] This chemoselectivity prevents the formation of the corresponding alcohol byproduct and maximizes the yield of the desired amine.[6]

Visualizing the Pathway: Reductive Amination of 1H-quinolin-5-one

ReductiveAmination cluster_1 Step 1: Imine/Iminium Ion Formation cluster_2 Step 2: Reduction Quinolinone 1H-Quinolin-5-one Iminium Iminium Ion Intermediate Quinolinone->Iminium + R-NH2 - H2O (Acid Catalyst) Amine Primary Amine (R-NH2) Amine->Iminium Product 5-Amino-5,6,7,8-tetrahydroquinoline Derivative Iminium->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Hydride Transfer Workflow A 1. Combine 1H-quinolin-5-one, primary amine, and acetic acid in DCE B 2. Stir at room temperature for 30-60 min A->B C 3. Add STAB portion-wise B->C D 4. Monitor reaction by TLC/LC-MS C->D E 5. Quench with sat. NaHCO3 D->E Upon completion F 6. Aqueous workup and extraction E->F G 7. Dry and concentrate F->G H 8. Purify by column chromatography G->H

Sources

Application Note: Halogenation Protocols for 1H-Quinolin-5-one Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a high-level technical guide for medicinal chemists and process scientists working with 1H-quinolin-5-one and its metabolically stable surrogate, 7,8-dihydroquinolin-5(6H)-one .

These scaffolds are critical pharmacophores in the development of fluoroquinolone antibiotics, kinase inhibitors, and antifungal agents. The halogenation of these intermediates is a pivotal "gateway reaction," enabling subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build complex bioactive architectures.

Scope and Strategic Analysis

The Tautomeric Challenge

The term "1H-quinolin-5-one" refers to the keto-tautomer of 5-hydroxyquinoline . In solution, the aromatic 5-hydroxyquinoline form predominates. However, for synthetic utility—particularly in Fragment-Based Drug Discovery (FBDD)—researchers often utilize the partially saturated 7,8-dihydroquinolin-5(6H)-one (dihydro-one). This scaffold behaves as a cyclic enone, offering distinct reactivity compared to the fully aromatic system.

This guide covers two distinct reactivity pathways:

  • Pathway A (Aromatic Substitution): Electrophilic Aromatic Substitution (SEAr) of 5-hydroxyquinoline to access C6/C8-halogenated derivatives.

  • Pathway B (Alpha-Functionalization):

    
    -Halogenation of 7,8-dihydroquinolin-5(6H)-one at the C6 position.
    
Mechanistic Decision Tree

The choice of halogenating agent and solvent dictates regioselectivity. The use of Hexafluoroisopropanol (HFIP) as a solvent is highlighted as a modern "best practice" for enhancing regiocontrol via hydrogen-bond activation.

HalogenationPathways Start Substrate Selection Aromatic 5-Hydroxyquinoline (Aromatic System) Start->Aromatic Dihydro 7,8-Dihydroquinolin-5(6H)-one (Cyclic Enone) Start->Dihydro PathA Pathway A: Electrophilic Aromatic Substitution Aromatic->PathA Activation by OH PathB Pathway B: Alpha-Halogenation Dihydro->PathB Enolization at C6 ProdA C6/C8-Halo-5-hydroxyquinoline (Ar-X) PathA->ProdA NCS/NBS in HFIP or TICA/TCCA ProdB 6-Halo-7,8-dihydroquinolin-5-one (Alpha-Halo Ketone) PathB->ProdB PTAB or NBS/NH4OAc

Figure 1: Decision matrix for selecting the appropriate halogenation pathway based on the oxidation state of the quinoline ring.

Pathway A: Regioselective Aromatic Halogenation

Target: 5-hydroxyquinoline


 6-halo or 8-halo derivatives.
Mechanism:  The hydroxyl group at C5 strongly activates the C6 (ortho) and C8 (para) positions. Controlling mono- vs. di-halogenation is the primary challenge.
Protocol 1: C8-Selective Iodination using NIS/HFIP

Traditional iodination methods (


/base) often result in inseparable mixtures. This protocol utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to activate N-iodosuccinimide (NIS), significantly enhancing para-selectivity (C8) over ortho-selectivity (C6).

Reagents:

  • Substrate: 5-Hydroxyquinoline (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: HFIP (0.2 M concentration)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-hydroxyquinoline and HFIP. Stir until fully dissolved. Note: HFIP is volatile and corrosive; use a fume hood.

  • Addition: Add NIS portion-wise over 15 minutes at 0°C. The slow addition prevents localized high concentrations of iodonium species, reducing di-iodination.

  • Reaction: Allow the mixture to warm to ambient temperature (23°C) and stir for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for [M+H]+ = 272 (Iodo product). If >5% starting material remains, add 0.1 equiv NIS.

  • Workup: Quench with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (color change from red/brown to yellow). Extract with Ethyl Acetate (3x).
    
  • Purification: Silica gel chromatography (0

    
     40% EtOAc in Hexanes).
    

Why this works: HFIP forms a hydrogen-bond network with the succinimide carbonyls, increasing the electrophilicity of the iodine atom, while solvating the hydroxyl group of the quinoline to sterically hinder the ortho (C6) position.

Protocol 2: Metal-Free Chlorination using TCCA

For chlorination, Trichloroisocyanuric acid (TCCA) offers a superior atom economy and safety profile compared to chlorine gas (


).
  • Conditions: 5-Hydroxyquinoline (1.0 equiv), TCCA (0.34 equiv), Acetonitrile, 0°C

    
     RT.
    
  • Selectivity: Favors C8-chlorination due to the bulk of the TCCA reagent.

  • Reference: Adapted from metal-free C-H halogenation strategies [2].

Pathway B: Alpha-Halogenation of Dihydro-Intermediates

Target: 7,8-dihydroquinolin-5(6H)-one


 6-bromo-7,8-dihydroquinolin-5(6H)-one.
Mechanism:  Reaction proceeds via the enol tautomer. The C6 position is 

to the carbonyl, making it nucleophilic.
Protocol 3: Monobromination using PTAB

Phenyltrimethylammonium tribromide (PTAB) is the reagent of choice for


-bromination of cyclic ketones. It provides a stoichiometric source of 

in equilibrium, preventing the "runaway" poly-halogenation often seen with liquid bromine.

Reagents:

  • Substrate: 7,8-dihydroquinolin-5(6H)-one (1.0 equiv)

  • Reagent: PTAB (1.05 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone in anhydrous THF (0.5 M) under Nitrogen atmosphere.

  • Addition: Cool solution to 0°C. Add PTAB solid in a single portion.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. A heavy precipitate (Phenyltrimethylammonium bromide byproduct) will form.

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the ammonium salt.

  • Quench: Treat filtrate with saturated

    
     solution.
    
  • Isolation: Concentrate the organic layer. The product is often unstable on silica gel due to elimination (forming the phenol). Immediate use in the next step (e.g., cross-coupling or aromatization) is recommended.

Quantitative Comparison of Methods

MethodTarget PositionReagentSolventYieldSelectivity (Mono:Di)Notes
NBS/HFIP C8 (Aromatic)NBSHFIP85-92%>20:1Best for regiocontrol; expensive solvent.
Br2/AcOH C6/C8 (Aromatic)

AcOH60-70%3:1Traditional; difficult to control poly-bromination.
PTAB C6 (Aliphatic)PTABTHF88%>95:5Standard for dihydro-one intermediates.
TCCA C8 (Aromatic)TCCAMeCN90%>19:1High atom economy; rapid reaction [2].

Troubleshooting & Optimization

Common Failure Modes
  • Over-Halogenation:

    • Cause: High local concentration of reagent.

    • Fix: Switch to PTAB (for ketones) or use dilute slow addition of NIS/NBS.

  • Regio-Isomer Mixtures (C6 vs C8 in aromatics):

    • Cause: Steric factors are insufficient to direct substitution.

    • Fix: Use HFIP as solvent.[1] The bulky solvent shell around the C5-OH group blocks C6 attack, forcing substitution to C8 [1].

  • Product Instability (Alpha-halo ketones):

    • Cause: Elimination of HBr to form the aromatic 5-hydroxyquinoline.

    • Fix: Store at -20°C under Argon. Avoid basic workups if possible.

Workflow Optimization Diagram

Optimization Check Check IPC (LCMS) Result Outcome? Check->Result Good >95% Conversion Single Peak Result->Good Clean Mix Mixture of Isomers Result->Mix Regio-mix Poly Poly-Halogenated Result->Poly Over-reaction Action1 Proceed to Workup (Neutralize pH) Good->Action1 Action2 Change Solvent to HFIP (Enhance Sterics) Mix->Action2 Action3 Reduce Temp to -10°C Switch to PTAB Poly->Action3

Figure 2: Troubleshooting logic for optimizing halogenation yields.

References

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[1] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[1]

  • Castanheiro, T., et al. (2018).[2] A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[3] Chemical Science, 9, 2922-2927.

  • BenchChem. (2025).[4][5] 7,8-Dihydroquinolin-7-ol Structure and Derivatization.

  • Okten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[6]

Sources

Application Note: Scalable Production of 5-Oxygenated Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus Target: 7,8-Dihydroquinolin-5(6H)-one (and its aromatization to 5-Hydroxyquinoline)

Part 1: Executive Summary & Chemical Disambiguation

Objective: This guide outlines the scale-up procedures for producing 7,8-dihydroquinolin-5(6H)-one (CAS: 5382-42-3), the industrially stable ketone often chemically misidentified in shorthand as "1H-quinolin-5-one."

Chemical Identity & Scope: It is critical to distinguish between the two primary "quinolin-5-one" species encountered in drug development:

  • 7,8-Dihydroquinolin-5(6H)-one (Target A): A stable, partially saturated ketone used as a versatile intermediate for corticosteroids, C5a receptor antagonists, and alkaloid synthesis. This is the primary "production" target.

  • 5-Hydroxyquinoline (Target B): The fully aromatic tautomer. The "1H-quinolin-5-one" keto-form is energetically unfavorable due to the disruption of aromaticity in both rings. In neutral media, Target B exists as the hydroxy-tautomer.

This protocol prioritizes the Annulation Route (Target A) due to its superior scalability, atom economy, and safety profile compared to the oxidative degradation of quinoline.

Part 2: Chemical Logic & Route Selection

Route Comparison
FeatureRoute A: Annulation (Recommended) Route B: Oxidation of Tetrahydroquinoline Route C: Skraup Synthesis
Starting Material Cyclohexane-1,3-dione5,6,7,8-Tetrahydroquinoline3-Aminophenol
Key Reagents Ammonium Acetate, Acrolein sourceCrO₃, KMnO₄, or OzoneGlycerol, H₂SO₄, Nitrobenzene
Selectivity High (Regiospecific) Low (Mixture of 5-one, 8-one)Low (Mixture of 5-OH and 7-OH)
Safety Profile Green / Mild Exotherm Toxic (Cr) or Explosive (Ozonides)High Hazard (Violent Exotherm)
Scalability Excellent (Filtration workup)Moderate (Chromatography often needed)Poor (Tar formation)
The Annulation Strategy (Hantzsch-Type)

We utilize a modified condensation of cyclohexane-1,3-dione with a 3-carbon electrophile (e.g., 3-(dimethylamino)acrolein or generated in situ from 1,1,3-trimethoxypropane) in the presence of an ammonia source. This constructs the pyridine ring onto the existing cyclohexane ring, guaranteeing the ketone position at C5.

ReactionScheme cluster_0 Precursors cluster_1 cluster_2 Target Product cluster_3 Aromatization (Optional) SM1 Cyclohexane-1,3-dione Enamine Enaminone Intermediate SM1->Enamine Condensation SM2 3-(Dimethylamino)acrolein (or equivalent) SM2->Enamine NH3 NH4OAc NH3->Enamine Product 7,8-Dihydroquinolin-5(6H)-one (Stable Ketone) Enamine->Product Cyclization (- H2O, - HNMe2) Aromatic 5-Hydroxyquinoline (Aromatic Tautomer) Product->Aromatic Dehydrogenation (Pd/C, Heat)

Figure 1: Reaction pathway for the regiospecific synthesis of 7,8-dihydroquinolin-5(6H)-one and subsequent aromatization.[1][2][3]

Part 3: Detailed Scale-Up Protocol

Protocol A: Synthesis of 7,8-Dihydroquinolin-5(6H)-one

Scale: 1.0 kg Input (Cyclohexane-1,3-dione) Expected Yield: 65–75% Purity Target: >98% (HPLC)[4]

1. Reagents & Materials:

  • Cyclohexane-1,3-dione (1.0 equiv): 1.0 kg (8.92 mol)

  • 1,1,3-Trimethoxypropane (1.1 equiv): 1.32 kg (9.81 mol) – Acts as the acrolein equivalent.

  • Ammonium Acetate (1.5 equiv): 1.03 kg

  • Ethanol (Solvent): 10 L (10 vol)

  • Acetic Acid (Catalyst): 0.5 L (0.5 vol)

2. Reactor Setup:

  • Vessel: 20 L Glass-Lined Reactor or Stainless Steel (SS316).

  • Agitation: Overhead stirrer with pitch-blade impeller (ensure good vertical turnover).

  • Thermal Control: Jacket capable of reflux (80°C) and cooling (0°C).

  • Safety: Reflux condenser, N₂ inertion line, scrubber for ammonia off-gassing.

3. Step-by-Step Procedure:

  • Charging:

    • Purge reactor with N₂.

    • Charge Ethanol (10 L) and start agitation (150 RPM).

    • Add Cyclohexane-1,3-dione (1.0 kg) . Ensure full dissolution (mild heating to 30°C may be required).

    • Add Ammonium Acetate (1.03 kg) . Note: Endothermic dissolution.

    • Add Acetic Acid (0.5 L) .

  • Addition of Electrophile:

    • Add 1,1,3-Trimethoxypropane via addition funnel over 45 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature < 40°C during addition to prevent premature polymerization.

  • Reaction (Cyclization):

    • Heat the mixture to Reflux (78–80°C) .

    • Hold at reflux for 4–6 hours .

    • PAT (Process Analytical Technology): Monitor by HPLC every hour after T=3h. Look for disappearance of dione and appearance of the product peak (RT ~ 4.5 min on C18/MeCN/H2O).

    • Stop Criteria: < 2% unreacted Cyclohexane-1,3-dione.[2]

  • Workup & Isolation:

    • Concentration: Distill off approximately 70% of the Ethanol under reduced pressure (keep T < 50°C).

    • Quench/Precipitation: Cool the residue to 20°C. Add Water (15 L) slowly. The product is hydrophobic and will precipitate.

    • pH Adjustment: Adjust pH to ~8.0 using saturated NaHCO₃ to ensure the pyridine nitrogen is free-based.

    • Crystallization: Cool the slurry to 0–5°C and age for 2 hours.

    • Filtration: Filter the solids using a basket centrifuge or Nutsche filter.

    • Wash: Wash the cake with cold Water (2 x 2 L) followed by cold MTBE (1 L) to remove organic impurities.

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Product: Tan to light brown solid.

Protocol B: Aromatization to 5-Hydroxyquinoline (Optional)

If the fully aromatic target is required.

  • Setup: High-pressure reactor (Autoclave) or high-boiling solvent setup.

  • Reaction: Suspend 7,8-dihydroquinolin-5(6H)-one (100 g) in Diphenyl ether (500 mL) .

  • Catalyst: Add 10% Pd/C (5 wt%) .

  • Conditions: Heat to 200°C for 12 hours under N₂ flow (to sweep away H₂).

  • Workup: Cool, filter catalyst. Extract product into 2M HCl (separates it from Diphenyl ether). Neutralize aqueous layer to precipitate 5-Hydroxyquinoline.

Part 4: Scale-Up Engineering & Safety

Hazard Analysis (HAZOP) Highlights
Hazard NodeRiskMitigation Strategy
Reagent Addition 1,1,3-Trimethoxypropane hydrolysis releases methanol and acrolein (toxic/flammable).Use a closed addition system. Ensure condenser coolant is < 5°C. Scrubber required.
Reflux Thermal runaway (low probability in EtOH, but possible).Ensure reactor jacket has emergency cooling (dump valve).
Ammonium Acetate Ammonia gas evolution upon heating.Vent to an acid scrubber (10% H₂SO₄).
Filtration Skin sensitizer (Quinoline derivatives).Full PPE (Tyvek suit, nitrile gloves).
Process Flow Diagram (PFD)

ScaleUpFlow cluster_react Reaction Stage cluster_iso Isolation Stage cluster_finish Finishing R1 Reactor 1 (20L) Ethanol + Dione + NH4OAc Reflux Reflux (6h, 80°C) R1->Reflux Add Dosing Pump Trimethoxypropane Add->R1 Controlled Rate Distill Solvent Strip (-70% Vol) Reflux->Distill Transfer Quench Water Quench (15L) + NaHCO3 (pH 8) Distill->Quench Cryst Crystallization (0°C, 2h) Quench->Cryst Filter Nutsche Filter Cryst->Filter Dry Vac Oven (45°C) Filter->Dry Wet Cake QC QC Analysis (HPLC, NMR) Dry->QC

Figure 2: Process Flow Diagram for the 1.0 kg scale production batch.

Part 5: Quality Control & Troubleshooting

Specification Sheet (Target A):

  • Appearance: Off-white to light brown powder.

  • Purity (HPLC): ≥ 98.0% (Area %).

  • Moisture (KF): ≤ 0.5%.

  • Residue on Ignition: ≤ 0.1%.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (< 50%) Incomplete cyclization or loss during filtration.Check pH during quench (must be > 7.5). Check filtrate for product loss (re-extract with DCM if necessary).
Dark/Tarry Product Oxidation of intermediates or overheating.Ensure N₂ blanket is active. Do not exceed 85°C jacket temp.
Impurity at RRT 0.9 Unreacted Enamine intermediate.Extend reflux time by 2 hours. Add 0.1 eq more Ammonium Acetate.

References

  • Synthesis of 7,8-dihydroquinolin-5(6H)

    • Methodology: "Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives."[1][5] Patent CN101260078B. (2008).

    • Mechanistic Insight: "Four-Component One-Pot Synthesis of Novel 7,8-Dihydroquinolin-5(1H,4H,6H)-one Derivatives." J. Heterocyclic Chem. (2011).

  • Safety in Quinoline Scale-Up

    • "Scale-Up Safety Guidelines." Stanford Environmental Health & Safety. (2023).[6]

    • "Managing Hazards for Scale Up of Chemical Manufacturing Processes." ACS Publications. (2014).

  • Chemical Properties

    • "5,6,7,8-Tetrahydroquinolin-8-one Crystal Structure and Properties." PMC / NIH. (2010). (Note: Discusses the 8-one isomer, providing comparative structural data for the ring system).

  • Aromatization Protocols

    • "Synthesis of 5-Hydroxyquinolines via Skraup Reaction."[7] ResearchGate. (2025).[7][8]

Sources

C-H activation strategies on the 1H-quinolin-5-one ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective C-H Activation Strategies on the 7,8-Dihydroquinolin-5(6H)-one Scaffold

Executive Summary & Scope

This guide details the strategic C-H activation of 7,8-dihydroquinolin-5(6H)-one (often referred to in varying nomenclature as 1H-quinolin-5-one derivatives or 5-oxo-5,6,7,8-tetrahydroquinolines).[1] This bicyclic scaffold serves as a critical pharmacophore in the synthesis of alkaloids, corticosteroids, and C5a receptor antagonists.[2]

Unlike fully aromatic quinolines, this scaffold presents a unique "hybrid" reactivity profile:

  • The Pyridine Sector (C2–C4): Electron-deficient heteroaromatic reactivity.[1]

  • The Carbocyclic Sector (C6–C8): Aliphatic cyclic ketone reactivity, influenced by the fused pyridine ring.[2]

This protocol focuses on direct C-H functionalization to avoid pre-functionalized halogenated precursors, thereby increasing atom economy and streamlining drug discovery workflows.[2]

Strategic Analysis of the Scaffold

The 7,8-dihydroquinolin-5(6H)-one ring offers three distinct "Zones of Activation" governed by different mechanistic principles.

Zone Map & Reactivity Logic
  • Zone A (C6-H):

    
    -position to the carbonyl.[1] Acidic C-H bonds (
    
    
    
    ).[1] Prone to Pd-catalyzed
    
    
    -arylation
    and dehydrogenation.[1]
  • Zone B (C8-H): Benzylic-like position (adjacent to the heteroaromatic junction).[1] Activated by the pyridine ring but sterically sensitive.[1] Target for radical C-H oxidation or N-directed arylation .[1]

  • Zone C (C2/C3-H): Heteroaromatic C-H bonds.[1] Inert to standard electrophilic substitution. Requires N-oxide activation or Minisci-type radical alkylation .[1]

ReactivityMap cluster_0 7,8-Dihydroquinolin-5(6H)-one Core Scaffold Scaffold Structure (Pyridine fused to Cyclohexenone) C6 C6 Position (Alpha-Carbonyl) Scaffold->C6 Enolate Chemistry C8 C8 Position (Benzylic/Distal) Scaffold->C8 Remote Directing C2_3 C2/C3 Position (Heteroaromatic) Scaffold->C2_3 Electronic Activation Method1 Protocol 1: C6-Arylation C6->Method1 Pd-Catalyzed Alpha-Arylation Method2 Protocol 2: C8-Oxidation C8->Method2 Cu-Catalyzed Oxidation/Arylation Method3 Protocol 3: C2-Functionalization C2_3->Method3 N-Oxide C-H Activation

Figure 1: Strategic disconnection of the quinolin-5-one scaffold showing the three primary modes of C-H activation.

Detailed Protocols

Protocol 1: C6-H Site-Selective -Arylation

Target: Introduction of aryl groups adjacent to the ketone (C6).[1] Mechanism: Pd(0)/Pd(II) catalytic cycle via an enolate intermediate.[2][1][3] The fused pyridine ring can act as a competitive ligand, so bulky phosphine ligands are required to maintain catalyst activity.[2]

Materials:

  • Substrate: 7,8-dihydroquinolin-5(6H)-one (1.0 equiv)[2][1]

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv)[2][1]

  • Catalyst:

    
     (1–2 mol%)[2][1]
    
  • Ligand: Xantphos or BINAP (2–4 mol%) (Wide bite angle is critical)[2][1]

  • Base:

    
     (1.5 equiv) or 
    
    
    
    [2][1]
  • Solvent: 1,4-Dioxane (anhydrous)[2]

Step-by-Step Workflow:

  • Inert Setup: Charge a flame-dried Schlenk tube with

    
    , Ligand, and Base under Argon atmosphere.
    
  • Solvation: Add anhydrous 1,4-Dioxane. Stir for 5 minutes to pre-form the active catalyst complex (color change often observed).[2][1]

  • Substrate Addition: Add the quinolin-5-one substrate and the Aryl Bromide.[1]

  • Thermal Activation: Seal the tube and heat to 80–100°C for 12–16 hours.

    • Note: Monitor by LC-MS.[1] The pyridine nitrogen may retard the reaction; if conversion is low (<50%) at 4h, increase temperature to 110°C.[2]

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove inorganic salts and Palladium black.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Check:

  • Success Indicator: Disappearance of Ar-Br and appearance of product mass (M+Ar-Br-H).[1]

  • Common Failure:[2] N-arylation of the pyridine ring.[1] Use of

    
     (weaker base than alkoxides) favors C-arylation over N-arylation.[1]
    
Protocol 2: C8-H Remote Functionalization (Benzylic Oxidation)

Target: Oxidation of the C8 position (adjacent to the pyridine ring junction) to form 8-hydroxy or 8-keto derivatives (creating a diketone).[1] Mechanism: Copper-catalyzed radical oxidation using the pyridine nitrogen to direct the metal center to the proximal C8 benzylic position.[1]

Materials:

  • Substrate: 7,8-dihydroquinolin-5(6H)-one[2][1][4][5]

  • Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq.) or

    
     balloon[2][1]
    
  • Catalyst:

    
     or 
    
    
    
    (10 mol%)[2][1]
  • Solvent: Acetonitrile or Chlorobenzene[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in Acetonitrile (0.2 M concentration).

  • Catalyst Addition: Add

    
     (10 mol%).[2][1] The solution should turn blue/green.[1]
    
  • Oxidant Introduction: Add TBHP (2.0 equiv) dropwise over 10 minutes.

    • Safety: Exothermic reaction.[1] Maintain temperature <30°C during addition.

  • Reaction: Heat to 60°C for 6–8 hours.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to neutralize peroxides.[2][1]
    
  • Extraction: Extract with DCM. The product (8-hydroxy or 8-oxo derivative) is more polar than the starting material.[1]

Causality & Insight: The C8 position is electronically activated because it is "benzylic" to the pyridine ring.[1] However, the C5-ketone exerts an electron-withdrawing effect.[1] The Copper catalyst coordinates to the Pyridine N1, placing the active oxidant species in proximity to C8, overcoming the electronic deactivation.[2]

Protocol 3: C2/C3 Heteroaromatic C-H Activation (via N-Oxide)

Target: Functionalization of the aromatic pyridine ring while preserving the aliphatic ketone. Mechanism: Formation of the N-oxide activates the C2 position for nucleophilic attack or Pd-catalyzed alkenylation, followed by deoxygenation.[1]

Materials:

  • Step 1 (Activation): m-CPBA (1.1 equiv), DCM.[2][1]

  • Step 2 (Functionalization):

    
     (5 mol%), 
    
    
    
    (oxidant), Aryl Boronic Acid or Acrylate.[2]

Step-by-Step Workflow:

  • N-Oxidation: Treat 7,8-dihydroquinolin-5(6H)-one with m-CPBA in DCM at 0°C for 2 hours. Isolate the N-oxide intermediate (usually a solid).[1]

    • Why? The N-oxide increases the acidity of the C2-H bond and directs transition metals.[1]

  • C-H Activation:

    • Mix N-oxide substrate, Aryl Boronic Acid (1.5 equiv),

      
      , and 
      
      
      
      in Toluene/DMSO (9:1).[2]
    • Heat to 110°C for 18 hours.

  • Deoxygenation (Optional but recommended): If the N-oxide is not the desired final product, treat the crude mixture with

    
     or Zn dust/AcOH to restore the pyridine.
    

Data Summary & Troubleshooting

Target SiteMethodCatalystKey ReagentSelectivity Driver
C6 (Alpha)

-Arylation

Aryl BromideEnolate formation (kinetic/thermodynamic)
C8 (Benzylic) Oxidation

TBHP /

N-coordination / Benzylic stability
C2 (Aromatic) Direct Arylation

Boronic AcidN-Oxide activation (electronic)
C3 (Aromatic) AlkylationNi-catalysisAlkyl HalideElectronic bias (beta to Nitrogen)

Troubleshooting Guide:

  • Problem: Low yield in C6 arylation.

    • Solution: The ketone might be condensing with the amine/aniline impurities.[1] Ensure reagents are pure. Switch to a bulky ligand (BrettPhos) to prevent Pd deactivation by the pyridine nitrogen.[2][1]

  • Problem: Over-oxidation at C8 (forming the quinoline-5,8-dione).

    • Solution: Reduce reaction time and lower temperature to 40°C. Use limiting oxidant (1.1 equiv).

References

  • Sigma-Aldrich. "C–H Activation Catalysts and Reagents."[1] Sigma-Aldrich Technical Guides. Link

  • Kumar, I., Sharma, R., & Sharma, U. (2025).[2] "Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress." Organic & Biomolecular Chemistry. Link

  • Google Patents. "Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives (CN101260078B)."[2][1] Google Patents.[1] Link

  • Mazzanti, A., et al. (2021).[2] "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts." MDPI Molecules. Link

  • Seregin, I. V., & Gevorgyan, V. (2007).[2] "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews.[1] Link

  • Li, H., et al. (2019).[2] "Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines." Journal of the American Chemical Society.[1] Link[2][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tar" Problem

Synthesizing quinolinones—particularly 4-quinolinones via the Conrad-Limpach or Gois methods—is notoriously plagued by the formation of intractable black tar. This is not random decomposition; it is a predictable outcome of competing kinetic pathways .

In many thermal cyclizations, the intermolecular polymerization reaction has a lower activation energy (


) than the desired intramolecular cyclization. If the reaction spends too much time in the "warm-up" zone (100°C–200°C), the intermediate enamines polymerize before they acquire enough energy to cyclize.

This guide provides engineered solutions to bypass these kinetic traps using Flash Heating , Flow Chemistry , and Radical Scavenging .

Critical Protocols & Methodologies

Module A: The Thermal Shock Protocol (Conrad-Limpach Optimization)

Applicability: Synthesis of 4-quinolinones from anilines and


-ketoesters.[1]
The Issue:  Slow heating of the Schiff base intermediate favors intermolecular condensation (oligomerization).
The "Drop-In" Method (Batch)

To favor the high-energy intramolecular pathway, the substrate must reach cyclization temperature (250°C+) instantaneously.

Step-by-Step Protocol:

  • Solvent Selection: Use a high-boiling, inert solvent. Diphenyl ether (bp 259°C) or Dowtherm A is standard.

  • Pre-Heat: Heat the solvent alone to a rolling reflux (~260°C) in a round-bottom flask equipped with a wide-bore condenser.

  • Dilution: Dissolve your Schiff base (enamine) intermediate in a minimal amount of a lower-boiling carrier solvent (e.g., dichloromethane or toluene) or add it neat if liquid.

  • Flash Addition: Add the substrate dropwise but rapidly into the vigorously boiling solvent.

    • Why? As each drop hits the solvent, the carrier solvent flashes off (if used), and the substrate molecules instantly experience

      
      . This provides the activation energy for cyclization before the molecule can find a partner to polymerize with.
      
  • Quench: Once addition is complete, cool rapidly to precipitate the product (quinolinones are often insoluble in cold ether).

The Microwave Alternative

Microwave irradiation is superior to oil baths because it heats the solvent-substrate matrix directly, minimizing the thermal gradient and ramp time.

  • Settings: 250°C, High Absorption Level, 5–10 minutes.

  • Result: Yields often improve from ~40% (oil bath) to >85% (MW) due to the suppression of side reactions.

Module B: Continuous Flow Chemistry (The Modern Standard)

Applicability: High-temperature cyclizations and Photochemical routes. The Issue: Batch reactors keep the product at high temperatures for hours, leading to thermal degradation and secondary polymerization.

The Flow Solution: Flow reactors allow you to superheat solvents (above boiling point) under pressure, achieving cyclization in seconds rather than hours, then immediately quenching the reaction.

DOT Diagram: Flow Chemistry Logic for Quinolinones

FlowSynthesis cluster_mech Inside the Coil (Kinetic Control) Start Substrate Stream (Aniline + Ketoester) Pump HPLC Pump (High Pressure) Start->Pump Input Coil Heated Coil Reactor (T = 300°C, P = 100 bar) Residence Time: 60s Pump->Coil Pressurization Cool Heat Exchanger (Rapid Quench) Coil->Cool Flash Cyclization BPR Back Pressure Regulator Cool->BPR Liquefied Stream Product Collection (Pure Quinolinone) BPR->Product Output Intermediate Schiff Base Cyclized Quinolinone Intermediate->Cyclized Fast (High T) Polymer Polymer/Tar Intermediate->Polymer Slow (High T)

Caption: Flow synthesis minimizes residence time at high T, favoring rapid cyclization over slow polymerization.

Troubleshooting & FAQ Matrix

Symptom: "My reaction mixture turned into a solid black puck."

Diagnosis: Thermal Polymerization (Tarring). Root Cause: The reaction temperature ramp was too slow, or the concentration was too high. Corrective Action:

  • Dilution: High dilution favors intramolecular reactions (cyclization) over intermolecular ones (polymerization). Aim for 0.1 M or lower.

  • Heat Shock: Switch to the "Drop-In" method described in Module A. Do not mix reagents and then start heating.

Symptom: "I see oxidative dimerization (homocoupling) in my Pd-catalyzed reaction."

Diagnosis: Catalyst Poisoning / Competitive Coupling. Root Cause: In oxidative carbonylations (e.g., from anilines + alkynes), the Pd catalyst may facilitate aniline-aniline coupling. Corrective Action:

  • Ligand Switch: Use bulky phosphine ligands (e.g., Xantphos) to sterically hinder the formation of dimeric species.

  • Oxidant Control: If using

    
     or 
    
    
    
    (Benzoquinone), ensure strict stoichiometry. Excess oxidant promotes radical coupling.
Symptom: "Low yield in photochemical synthesis."

Diagnosis: Radical Recombination. Root Cause: UV light generates radicals that recombine randomly if the photon flux is too low or residence time is too long. Corrective Action:

  • Flow Photochemistry: Use a thin-film flow reactor (e.g., Vapourtec or Corning) to ensure uniform irradiation.

  • Radical Scavengers: In some non-radical pathways, adding a scavenger like BHT or TEMPO can inhibit background radical polymerization without stopping the main reaction.

Mechanistic Logic: The Competition Pathway

Understanding the competition between the desired pathway (Path A) and the side reaction (Path B) is crucial for optimization.

DOT Diagram: Reaction Pathway Competition

ReactionPathways Precursor Precursor (Aniline + u03b2-Ketoester) Intermediate Enamine / Schiff Base (Reactive Intermediate) Precursor->Intermediate Condensation (-H2O) Quinolinone 4-Quinolinone (Thermodynamic Product) Intermediate->Quinolinone Path A: Intramolecular High Ea (Requires >250°C) Zero Order in Concentration Oligomer Dimer/Oligomer Intermediate->Oligomer Path B: Intermolecular Low Ea (Occurs at 100-200°C) Second Order in Concentration Note CRITICAL CONTROL POINT: Rapid heating bypasses Path B. High dilution suppresses Path B. Intermediate->Note Tar Intractable Tar (Polymer) Oligomer->Tar Chain Growth

Caption: Path A (Cyclization) requires high energy but is favored by dilution. Path B (Polymerization) dominates at moderate temperatures and high concentrations.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

    • Relevance: Foundational text on the thermal cyclization mechanism and initial observ
  • Kappe, C. O., et al. (2009). "Microwave-Assisted Synthesis of Quinolines and Quinolones." Molecular Diversity. Link

    • Relevance: Establishes microwave irradiation as a superior method to prevent charring/polymerization via rapid he
  • Baumann, M., & Baxendale, I. R. (2015). "Continuous Flow Synthesis of Quinolines and Quinolinones." Beilstein Journal of Organic Chemistry. Link

    • Relevance: Authoritative source on using Flow Chemistry to control residence time and temperature to elimin
  • Riveira, M. J., et al. (2011). "Flash Vacuum Pyrolysis for the Synthesis of Nitrogen Heterocycles." Current Organic Chemistry. Link

    • Relevance: Details the kinetics of high-temperature cyclizations and the necessity of "flash" conditions.

Sources

Technical Support Center: Optimizing Recrystallization of 1H-Quinolin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the recrystallization of 1H-quinolin-5-one. The content is structured to address common experimental challenges through a combination of frequently asked questions, in-depth troubleshooting protocols, and an explanation of the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 1H-quinolin-5-one.

Q1: What are the key physicochemical properties of 1H-quinolin-5-one to consider for recrystallization?

A1: 1H-quinolin-5-one is a tautomer of 5-Hydroxyquinoline[1][2]. Its structure, featuring a quinoline core with both a lactam (amide within a ring) and an aromatic system, imparts several key properties. It possesses both hydrogen bond donor (N-H) and acceptor (C=O, N) sites, making it a polar molecule[1]. This polarity dictates that it will be more soluble in polar solvents and less soluble in nonpolar solvents, a principle often summarized as "like dissolves like"[3]. Its flat, aromatic structure allows for efficient crystal lattice packing, but can also lead to issues like the formation of fine powders or "oiling out" if conditions are not optimal.

Q2: What is the ideal characteristic of a recrystallization solvent for 1H-quinolin-5-one?

A2: The perfect single solvent for recrystallization should exhibit steep solubility vs. temperature curve. This means it should dissolve 1H-quinolin-5-one completely at or near its boiling point but have very low solubility for it at low temperatures (e.g., 0-4 °C)[4]. This differential solubility is crucial for maximizing crystal recovery upon cooling[3][5]. Additionally, the solvent should not react with the compound and should have a boiling point that is low enough to be easily removed from the final crystals during drying[6].

Q3: My compound won't crystallize upon cooling. What are the first things I should try?

A3: If crystals do not form, the solution is likely either not saturated or is supersaturated[7].

  • Problem: Not Saturated. This is the most common reason for crystallization failure and means too much solvent was used[7][8]. Gently heat the solution to boil off a portion of the solvent to increase the compound's concentration. Then, allow it to cool again.

  • Problem: Supersaturation. If the solution is saturated but no crystals form, nucleation has not occurred. To induce crystallization, you can:

    • Scratch: Gently scratch the inside surface of the flask with a glass rod just below the liquid level. The microscopic scratches provide a surface for crystals to begin forming[3][7].

    • Seed: Add a tiny "seed" crystal of pure 1H-quinolin-5-one to the solution. This provides a template for further crystal growth[3][8].

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility[7].

Q4: Is a mixed-solvent system a good choice for 1H-quinolin-5-one?

A4: Yes, a mixed-solvent system is often an excellent strategy when no single solvent has the ideal solubility properties[5][9]. For 1H-quinolin-5-one, a common and effective approach is to use a "solvent/anti-solvent" pair[10]. In this technique, the compound is dissolved in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached[10][11]. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems encountered during the recrystallization of 1H-quinolin-5-one.

Problem 1: The Compound "Oils Out" Instead of Forming Crystals

Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid is an impure molten form of the compound. This is common with polar compounds, especially when using mixed-solvent systems where the addition of an anti-solvent drastically reduces solubility[7].

Solutions:

  • Increase Solvent Volume & Reheat: The immediate remedy is to heat the solution to redissolve the oil, then add more of the "good" solvent to lower the saturation point[7]. This ensures that as the solution cools, it becomes saturated at a temperature below the compound's melting point.

  • Slow Down Cooling: Rapid cooling favors oil formation. After dissolving the compound, allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring, before moving it to an ice bath[8]. Very slow cooling is essential for growing high-quality crystals[5].

  • Change Solvent System: If oiling persists, the chosen solvent system may be inappropriate. Switch to a single solvent with a lower boiling point or a different mixed-solvent pair. For a polar compound like 1H-quinolin-5-one, if an ethanol/water system is causing oiling, trying a solvent like isopropanol or acetone might be effective.

Problem 2: Crystal Yield is Very Low

Causality: A poor yield (e.g., <70% recovery) is typically due to one of several factors: using too much solvent, premature filtration, or incomplete crystallization[3][4].

Solutions:

  • Use the Minimum Amount of Hot Solvent: This is the most critical rule of recrystallization[3]. Add the hot solvent in small portions to the solid until it just dissolves. Using a large excess will keep a significant portion of your product dissolved in the mother liquor even after cooling[4].

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool, first to room temperature and then in an ice bath for at least 20-30 minutes to maximize precipitation.

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent[3]. Using room-temperature or warm solvent will redissolve some of your product and wash it away with the filtrate.

  • Check the Mother Liquor: If the yield is unexpectedly low, you can test the filtrate (mother liquor) by adding a few drops of an anti-solvent or by evaporating some of the solvent. If a large amount of precipitate forms, it confirms that too much solvent was used initially. The solid can be recovered by evaporating the solvent and attempting the recrystallization again[8].

Problem 3: The Product is Not Pure Enough After Recrystallization

Causality: The presence of impurities after recrystallization can result from rapid crystal formation, which traps impurities within the crystal lattice, or from the co-precipitation of an impurity that has similar solubility characteristics to the desired compound.

Solutions:

  • Slow Down Crystal Growth: Rapid crystallization ("crashing out") is a common cause of impurity inclusion[8]. If crystals form too quickly upon removal from heat, it indicates the solution is too concentrated. Reheat the flask, add a small amount of additional solvent (1-2 mL) to slightly decrease the saturation, and allow it to cool more slowly[8].

  • Perform a Second Recrystallization: If the product is still impure, a second recrystallization is often necessary. The purity of the crystals generally increases with each successive recrystallization, although some product loss is inevitable at each step.

  • Hot Filtration for Insoluble Impurities: If your crude material contains impurities that are insoluble in the hot recrystallization solvent (e.g., dust, inorganic salts), you must perform a hot gravity filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool and crystallize[9].

  • Consider an Alternative Solvent: If an impurity consistently co-crystallizes with your product, it likely has very similar solubility properties in that specific solvent. Switching to a different solvent or solvent system with different polarity characteristics can alter the solubility of the impurity relative to your product, allowing for better separation.

Part 3: Experimental Protocols & Data

Workflow for Solvent Selection

This workflow guides the user through a logical process for identifying a suitable recrystallization solvent system.

Solvent_Selection A Start: Place ~20-30 mg of crude 1H-quinolin-5-one in a test tube. B Add 0.5 mL of solvent at room temperature. A->B C Does it dissolve? B->C D Solvent is UNSUITABLE. (Too soluble when cold). Try a less polar solvent. C->D Yes E Heat the test tube gently to boiling. C->E No F Does it dissolve? E->F G Solvent is UNSUITABLE. (Insoluble even when hot). Try a more polar solvent. F->G No H Allow to cool to RT, then place in an ice bath. F->H Yes I Do abundant crystals form? H->I J IDEAL SINGLE SOLVENT. Proceed with bulk recrystallization. I->J Yes K POOR SINGLE SOLVENT. (Low recovery). Consider for use in a mixed-solvent system. I->K No/Few L Use as 'Good Solvent' (Solvent 1). Dissolve crude in min. hot Solvent 1. Add a 'Bad Solvent' (Anti-solvent) dropwise until cloudy. K->L

Caption: Decision workflow for selecting a recrystallization solvent.

Table 1: Potential Solvents for 1H-Quinolin-5-one

This table provides a starting point for solvent screening, ordered by decreasing polarity. The suitability should be experimentally verified.

SolventBoiling Point (°C)Polarity IndexTypePotential Use for 1H-Quinolin-5-one
Water10010.2Polar ProticLikely a poor solvent alone, but excellent as an anti-solvent with alcohols or acetone.
Methanol655.1Polar ProticGood candidate for a primary solvent; may be too soluble. Often used with water[12][13].
Ethanol784.3Polar ProticExcellent candidate for a primary solvent. Ethanol/water is a classic, effective mixed-solvent pair[5][10].
Isopropanol (IPA)823.9Polar ProticGood candidate for a single solvent.
Acetonitrile825.8Polar AproticCan be effective for moderately polar compounds[12].
Acetone565.1Polar AproticGood candidate for a primary solvent, often paired with water or hexanes[12].
Ethyl Acetate (EtOAc)774.4Polar AproticMay be a suitable single solvent or primary solvent. Often used for quinolone derivatives[14].
Dichloromethane (DCM)403.1Polar AproticLikely too good a solvent, but could be used in a pair with an anti-solvent like hexanes.
Toluene1112.4NonpolarLikely a poor solvent alone. Could be used as a primary solvent if impurities are nonpolar, paired with hexanes[12].
Hexanes / Heptanes~690.1NonpolarUnlikely to dissolve the compound. Excellent choice as an anti-solvent[12].
Protocol 1: Standard Mixed-Solvent Recrystallization (Ethanol/Water System)

This protocol details a common and effective method for purifying 1H-quinolin-5-one.

  • Dissolution: Place the crude 1H-quinolin-5-one in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add the minimum volume of hot ethanol to completely dissolve the solid at a gentle boil.

  • Saturation: While keeping the ethanol solution hot, add deionized water dropwise using a Pasteur pipette. Swirl the flask after each drop. Continue adding water until the solution remains faintly cloudy (turbid), indicating it is saturated[10][11].

  • Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture until it becomes clear again. The solution is now perfectly saturated at the boiling point.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.

  • Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[4].

  • Washing: Wash the crystals on the filter paper with a small portion of an ice-cold ethanol/water mixture (using the same approximate ratio as the final recrystallization mixture) to remove any remaining soluble impurities[15].

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Then, transfer the crystals to a watch glass and allow them to dry completely. Drying to a constant weight ensures all solvent has been removed[3].

Troubleshooting Logic Diagram

This diagram provides a visual guide to diagnosing and solving common recrystallization problems.

Troubleshooting Start Problem Occurred During Recrystallization P1 No Crystals Formed Upon Cooling Start->P1 P2 Compound 'Oiled Out' Start->P2 P3 Yield is Very Low Start->P3 P4 Product is Impure Start->P4 C1 Cause: Supersaturated? P1->C1 C2 Cause: Solution saturated above compound's MP. P2->C2 C3 Cause: - Too much solvent used? - Incomplete cooling? - Excessive washing? P3->C3 C4 Cause: Crystals formed too quickly? P4->C4 S1a Solution: 1. Scratch flask interior. 2. Add a seed crystal. C1->S1a Yes C1_No Cause: Too much solvent used. C1->C1_No No S1b Solution: Boil off excess solvent and re-cool. C1_No->S1b S2 Solution: 1. Reheat to dissolve oil. 2. Add more 'good' solvent. 3. Cool very slowly. C2->S2 S3 Solution: - Use min. hot solvent. - Cool thoroughly in ice bath. - Wash with minimal ICE-COLD solvent. C3->S3 S4a Solution: 1. Re-dissolve in hot solvent. 2. Add a little extra solvent. 3. Cool slowly. C4->S4a Yes C4_No Cause: Impurity co-crystallized. C4->C4_No No S4b Solution: 1. Perform a second recrystallization. 2. Try a different solvent system. C4_No->S4b

Caption: A logical map for troubleshooting common recrystallization issues.

References

  • Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization1. Grossmont College. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • recrystallization-2.doc.pdf. Laney College. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization-1.pdf. Laney College. [Link]

  • 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization... Journal of Medicinal Chemistry - ACS Publications. [Link]

  • recrystallization.pdf. University of California, Berkeley. [Link]

  • 1-(Quinolin-5-yl)-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

  • Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]

  • Quinolin-5-ol. PubChem. [Link]

  • Quinoline. Wikipedia. [Link]

  • CN103664892B - The crystallization of quinoline.
  • Chemical Properties of Quinoline (CAS 91-22-5). Cheméo. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning with 1H-Quinolin-5-one Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions for a common yet formidable challenge in synthetic chemistry: catalyst poisoning by 1H-quinolin-5-one and related N-heterocyclic substrates. The quinolinone scaffold is a cornerstone in medicinal chemistry, but its inherent structure often leads to the deactivation of precious metal catalysts, stalling reactions and complicating syntheses.

This document moves beyond a simple list of procedures. It explains the causal mechanisms behind catalyst deactivation and provides validated strategies to diagnose, mitigate, and in some cases, reverse it.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries when encountering a problematic reaction involving quinolinone substrates.

Q1: My reaction is sluggish or has completely stalled. How do I know if catalyst poisoning is the issue?

A: Catalyst poisoning should be a primary suspect when you observe one or more of the following symptoms:

  • Reaction Stalls: The reaction begins but fails to proceed to completion, even with extended reaction times.

  • Low or No Conversion: The starting material is largely unreacted from the outset.

  • Increased Catalyst Loading Required: You find that significantly higher than standard catalyst loadings are necessary to achieve a desirable conversion.

  • Inconsistent Results: Batches of the same reaction give highly variable yields.

  • Visual Changes: In heterogeneous catalysis (e.g., using Pd/C), you might see the catalyst clumping. In homogeneous catalysis, a color change, such as the formation of a black precipitate (palladium black), can indicate catalyst aggregation and deactivation.[1]

Q2: What is the fundamental cause of catalyst poisoning by 1H-quinolin-5-one?

A: The primary culprit is the lone pair of electrons on the nitrogen atom within the quinolinone ring. This nitrogen acts as a Lewis base and strongly coordinates to the electron-deficient active sites of transition metal catalysts, particularly palladium (Pd), rhodium (Rh), and ruthenium (Ru).[2][3] This strong, often irreversible, binding effectively blocks the active site, preventing the intended reactant molecules from accessing the catalyst and participating in the catalytic cycle. This process is a form of chemical deactivation.[4]

Q3: Which types of reactions are most susceptible to this problem?

A: Catalyst poisoning by N-heterocycles is especially prevalent in:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, where the active Pd(0) species is highly susceptible to coordination by nitrogen-containing compounds.[5]

  • Hydrogenation Reactions: Catalysts like Pd/C, Rh/C, and PtO₂ used for the reduction of other functional groups in the molecule can be poisoned by the quinolinone nitrogen. Rhodium is often more resistant to nitrogen poisoning than palladium.[3][4]

Q4: Can I just add more catalyst to overcome the poisoning?

A: While adding excess catalyst may drive the reaction to completion, it is an inefficient and costly solution. It does not address the root cause of the deactivation and can complicate product purification due to higher residual metal content. A more robust and economical approach involves strategically modifying the reaction conditions to prevent poisoning from occurring in the first place.

Section 2: Troubleshooting Guide - Proactive & Reactive Strategies

This guide provides a structured approach to troubleshooting and optimizing your reaction.

Issue 1: Low or No Conversion from the Outset

This often indicates that the catalyst is being deactivated almost immediately upon introduction into the reaction mixture.

  • Possible Cause A: Rapid Catalyst Poisoning by the Quinolinone Nitrogen.

    • Solution 1.1: Strategic Ligand Selection. The choice of ligand is critical for stabilizing the metal center and preventing the quinolinone from binding. For cross-coupling reactions, switch from simple phosphine ligands to sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[5] These ligands promote the crucial steps of oxidative addition and reductive elimination while sterically shielding the metal center, making it less accessible to the quinolinone poison.

    • Solution 1.2: Catalyst Pre-activation. For palladium-catalyzed reactions, the active species is typically Pd(0). Pre-forming this active catalyst before adding the 1H-quinolin-5-one substrate can significantly improve performance. This can be done by briefly heating the palladium precursor (e.g., Pd(OAc)₂) with the phosphine ligand in the solvent before introducing the other reagents.

  • Possible Cause B: Sub-optimal or Contaminated Reaction Conditions.

    • Solution 1.3: Ensure a Scrupulously Inert Atmosphere. The active Pd(0) state is sensitive to oxidation by air.[1] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use flame-dried glassware and anhydrous, degassed solvents to exclude both oxygen and moisture, which can contribute to catalyst deactivation.[6][7]

    • Solution 1.4: Purify Your Reagents. Impurities in starting materials or solvents, particularly sulfur or other nitrogen-containing compounds, can act as potent catalyst poisons.[1][8] If poisoning is suspected, running a control reaction with highly purified materials can confirm the diagnosis.[8]

Issue 2: The Reaction Starts Strong but Stalls Over Time

This pattern suggests a gradual deactivation of the catalyst throughout the course of the reaction.

  • Possible Cause: Accumulation of Poison or Catalyst Degradation.

    • Solution 2.1: Incremental Substrate Addition. Instead of adding the entire quantity of the 1H-quinolin-5-one substrate at the beginning, add it slowly over several hours using a syringe pump. This strategy maintains a low instantaneous concentration of the potential poison in the reaction mixture, allowing the catalyst to perform its function before all active sites become blocked, thus extending its effective lifetime.

    • Solution 2.2: Re-evaluate Your Choice of Metal. If poisoning remains a persistent issue, particularly in hydrogenation, consider switching to a different metal. The poison sensitivity of common precious metals to nitrogen compounds often follows the sequence: Pd > Ru >> Rh.[3] Rhodium-based catalysts may offer superior stability and reusability in the presence of N-heterocyclic substrates.[3]

Section 3: Visual Guides & Data Summaries

Visualizing the Problem and Solution

G

Troubleshooting_Workflow

Data Presentation

Table 1: Ligand Selection Guide for Mitigating Poisoning in Pd-Catalyzed Cross-Coupling

Ligand TypeExample(s)Key CharacteristicsRationale for Use
Monodentate Phosphines (Simple) PPh₃, P(t-Bu)₃Basic, varying steric bulk.Often insufficient to prevent poisoning by N-heterocycles.
Bulky, Electron-Rich Dialkylbiarylphosphines SPhos, XPhos, RuPhosHigh steric hindrance, strong electron-donating ability.Stabilizes the Pd(0) active species and sterically blocks the quinolinone from coordinating to the metal center. Highly effective.[5]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong σ-donors, form robust bonds with the metal.Creates a highly stable and active catalyst that is more resistant to deactivation by poisoning.

Section 4: Advanced Protocols & Catalyst Regeneration

When standard troubleshooting is insufficient, more advanced procedures may be necessary.

Protocol 1: A Robust Suzuki-Miyaura Coupling Protocol for Challenging Quinolinone Substrates

This protocol incorporates best practices to minimize catalyst deactivation from the outset.

  • Reaction Setup (Pre-activation Step):

    • To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2.5-5 mol%).

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

    • Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene).

    • Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 15-20 minutes. This step helps to generate the active, monoligated Pd(0)-L species.

  • Reagent Addition:

    • Cool the mixture to room temperature.

    • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) and the boronic acid partner (1.1-1.5 equivalents).

    • In a separate flask, dissolve the 1H-quinolin-5-one substrate (1 equivalent) in the degassed solvent.

  • Reaction Execution (Slow Addition):

    • Heat the main reaction flask to the desired temperature (e.g., 80-110 °C).

    • Using a syringe pump, add the solution of the 1H-quinolin-5-one substrate to the reaction mixture over a period of 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an appropriate organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Q&A: Catalyst Regeneration

Q5: Is it possible to regenerate a catalyst poisoned by a quinolinone?

A: Regeneration can be challenging. The feasibility depends on the nature of the deactivation.

  • Reversible Poisoning: If the deactivation is due to simple competitive binding, it may be reversible.

  • Irreversible Poisoning/Degradation: If the poison has led to catalyst restructuring, such as sintering (particle agglomeration) due to high local temperatures, or the formation of very stable metal-poison complexes, the deactivation is likely irreversible.[9]

Q6: What are the common methods for catalyst regeneration?

A: Several methods can be attempted, though success is not guaranteed.

Table 2: Comparison of Catalyst Regeneration Techniques

Regeneration MethodDescriptionApplicability & Notes
Solvent Washing Washing the recovered catalyst with various solvents (e.g., chloroform, acetic acid) with the aid of sonication to dislodge adsorbed species.May remove weakly bound poisons or organic residues. A study showed this method could restore activity to a Pd(OH)₂/C catalyst deactivated by nitrogen-containing compounds.[10]
Thermal Treatment Heating the catalyst under a controlled atmosphere (e.g., inert gas like Argon, or air/O₂) to desorb or decompose the poison.Effective for removing some carbonaceous deposits or volatile poisons.[11] Treatment in air at high temperatures can regenerate some catalysts but also risks oxidizing the metal or damaging carbon supports.[11][12]
Chemical Treatment Using oxidizing agents (e.g., H₂O₂, NaOCl) or acids/bases to chemically remove the poison.Primarily used for specific poisons like sulfur.[12] May alter the catalyst's surface chemistry or structure. Requires careful optimization.
Incineration & Redeposition A recovery (not regeneration) method where the carbon support is burned off to recover the precious metal, which is then used to prepare a fresh catalyst.A last resort for recovering the value of the palladium metal from a completely deactivated catalyst.[13]

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. MDPI. [Link]

  • Ligand design in transition-metal catalyzed cross-coupling. ResearchGate. [Link]

  • Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Several Methods Of Palladium Carbon Catalyst Recycling Treatment. Stanford Advanced Materials. [Link]

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. AZoM. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning? Matmatch. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • 15.4.5 Quinolinones and Related Systems (Update 2022). ResearchGate. [Link]

  • Ligands and/or Catalysts Used in Coupling Reactions. ResearchGate. [Link]

  • Why are platinum, rhodium and palladium used as catalysts in catalytic converters? Quora. [Link]

  • Disrupting quinolones to prevent antibiotic resistance. Drug Target Review. [Link]

  • Kate Jones, Assistant Editor – RSC Advances Blog. RSC Blogs. [Link]

  • Regenerating Pd/C. Reddit. [Link]

  • Best Option for Catalytic Converters: Rhodium, Palladium or Platinum? Reddit. [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]

  • Inhibiting effects of nitrogen compounds on deep hydrodesulfurization of straight-run gas oil over a NiW/Al2O3 catalyst. ResearchGate. [Link]

  • Synthesis of Enantioenriched Difluoromethylated Allenes via Copper-Catalyzed Stereospecific Difluoromethylation. ACS Publications. [Link]

  • Mechanism of quinolone action and resistance. PubMed. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • (PDF) Mechanisms of Resistance to Quinolones. ResearchGate. [Link]

Sources

stability of 1H-quinolin-5-one under harsh acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 1H-quinolin-5-one, particularly under harsh acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies needed to anticipate, identify, and resolve stability challenges in your experiments.

Introduction: Understanding the 1H-Quinolin-5-one Structure

1H-Quinolin-5-one is a heterocyclic organic compound featuring a quinoline core. A critical aspect of its chemistry is the tautomeric relationship with its enol form, 5-hydroxyquinoline[1]. This keto-enol equilibrium can be influenced by solvent and pH, which is a crucial consideration for stability studies. Under acidic conditions, the quinoline nitrogen atom, being basic, is expected to be protonated[2]. This protonation can significantly alter the electron distribution within the aromatic system and, consequently, its reactivity and degradation susceptibility.

While the quinoline core is generally robust, harsh experimental conditions—such as concentrated acids and elevated temperatures—can induce degradation. This guide is built upon established principles of quinolone chemistry and forced degradation studies of related heterocyclic systems to provide a predictive framework for understanding the stability of 1H-quinolin-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 1H-quinolin-5-one under harsh acidic conditions?

A: The primary concern is acid-catalyzed degradation. While the bicyclic quinolinone core is relatively stable, harsh conditions (e.g., strong, non-oxidizing acids like HCl or H₂SO₄ at elevated temperatures) can potentially lead to two main degradation pathways:

  • Ring Opening: Hydrolysis of the lactam-like functionality in the pyridinone ring, although less susceptible than a simple amide, can occur under forcing conditions. This would lead to the formation of an amino-keto-substituted phenylpropanoic acid derivative. This is analogous to the degradation observed in similar heterocyclic systems like isoquinolinones.

  • Electrophilic Addition/Substitution: The protonated quinolinone ring is activated towards nucleophilic attack and deactivated towards electrophilic attack. However, prolonged exposure to harsh conditions could lead to secondary reactions, such as sulfonation if sulfuric acid is used at high temperatures.

Q2: How does the keto-enol tautomerism between 1H-quinolin-5-one and 5-hydroxyquinoline affect stability?

A: The tautomeric equilibrium is pivotal. The enol form, 5-hydroxyquinoline, possesses a phenolic hydroxyl group, which is highly susceptible to oxidation. If the acidic conditions are also oxidative (e.g., using nitric acid or in the presence of dissolved oxygen at high temperatures), the degradation pathway may be initiated at this site, leading to the formation of quinone-like structures and subsequent ring cleavage. The keto form is generally more resistant to oxidation but may be more susceptible to reactions involving the carbonyl group.

Q3: What are the expected degradation products under non-oxidative acidic stress?

A: Based on the chemistry of related compounds, the most probable degradation products would arise from hydrolysis of the pyridinone ring. The initial product would be a ring-opened amino acid. Further degradation could lead to smaller aromatic or aliphatic fragments, depending on the severity of the conditions. It is crucial to use a stability-indicating analytical method to separate and identify these potential degradants.

Q4: Which analytical techniques are most suitable for monitoring the stability of 1H-quinolin-5-one?

A: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with a UV detector, is the workhorse for stability studies. It allows for the separation and quantification of the parent compound from its degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Troubleshooting Guide

This section addresses specific issues you may encounter during your stability experiments.

Q5: I am observing multiple, unexpected peaks in my HPLC chromatogram after acid stress testing. What is the likely cause?

A: This is a common observation in forced degradation studies and can stem from several factors:

  • Multiple Degradation Pathways: The harsh conditions may have initiated several degradation reactions simultaneously, leading to a complex mixture of products.

  • Secondary Degradation: An initial degradation product might be unstable under the test conditions and degrade further into other compounds.

  • Tautomers or Isomers: Some degradation products may exist as stable isomers or tautomers that can be separated under your HPLC conditions.

  • Reaction with Solvent/Matrix: In rare cases, the compound or its degradants might react with components of the solvent or buffer.

Troubleshooting Steps:

  • Verify Peak Purity: Use a Diode Array Detector (DAD) or Peak Purity analysis software to check if each peak corresponds to a single component.

  • Conduct a Time-Course Study: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours). This will help you distinguish primary degradants (which appear first) from secondary ones (which appear later as the primary ones diminish).

  • Employ LC-MS: Use LC-MS to obtain the mass-to-charge ratio (m/z) for each unexpected peak. This is the most direct way to identify the molecular weights of your degradants and propose their structures.

  • Isolate and Characterize: If a major degradant is observed, consider using preparative HPLC to isolate it for structural characterization by NMR.

Q6: The total peak area in my chromatogram is decreasing significantly over time. Where is the mass going?

A: A significant loss of total peak area (mass balance failure) suggests one of the following:

  • Formation of Non-UV Active Products: The compound may be degrading into smaller, non-aromatic fragments that do not absorb UV light at your detection wavelength.

  • Precipitation: A degradation product could be insoluble in the reaction mixture or the mobile phase, causing it to precipitate out of the solution. Visually inspect your samples for any cloudiness or solid material.

  • Adsorption: The parent compound or its degradants may be adsorbing to the surface of the vial (glass or plastic).

  • Formation of Volatile Products: Degradation could be producing volatile compounds that are lost from the sample.

Troubleshooting Steps:

  • Change UV Wavelength: Analyze your samples at a lower wavelength (e.g., 210 nm) where more organic molecules have some absorbance.

  • Check Mass Balance: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your UV detector to track non-chromophoric degradants.

  • Solubility Test: Try diluting the stressed sample in a stronger solvent (like pure acetonitrile or methanol) to see if any precipitate redissolves.

Q7: My degradation results are inconsistent between experiments. What should I check?

A: Reproducibility issues in forced degradation studies often point to subtle variations in experimental parameters.

  • Temperature Control: Ensure the temperature of your heating block, water bath, or oven is uniform and accurately controlled. Small hotspots can dramatically accelerate degradation.

  • Acid Concentration: Prepare fresh acid solutions for each experiment. The concentration of stock acids can change over time due to evaporation.

  • Headspace and Oxygen: The amount of oxygen in the headspace of your vial can influence oxidative degradation pathways, even under nominally non-oxidative conditions. For consistency, consider using sealed vials with a consistent fill volume or purging the headspace with an inert gas like nitrogen or argon.

  • Mixing: Ensure samples are thoroughly mixed at the start of the experiment to achieve a homogeneous solution.

Data Presentation & Protocols

Table 1: Recommended Conditions for Acidic Forced Degradation Study
ParameterConditionRationale & Causality
Acid 0.1 M to 1 M HClHCl is a strong, non-oxidizing acid, allowing for the study of pure hydrolytic degradation. Starting at 0.1 M is a standard ICH guideline condition.
Temperature 60°C - 80°CElevated temperature is used to accelerate degradation to a reasonable timeframe (typically 24-48 hours). Temperatures above 80°C risk overly aggressive and unrealistic degradation pathways.
Time Points 0, 2, 4, 8, 24, 48 hoursMultiple time points are essential to understand the kinetics of the degradation and to identify primary versus secondary degradation products.
Concentration 1 mg/mLThis concentration is typically sufficient for accurate quantification by HPLC-UV and subsequent identification of major degradants by LC-MS.
Controls Sample in pure solvent at the same temperature.A control is vital to distinguish between thermal degradation and acid-catalyzed degradation.

Experimental Protocol: Forced Degradation in Acidic Conditions

This protocol outlines a typical workflow for assessing the stability of 1H-quinolin-5-one.

Objective: To determine the degradation profile of 1H-quinolin-5-one under hydrolytic acidic stress.

Materials:

  • 1H-quinolin-5-one

  • Type I (18.2 MΩ·cm) water

  • Hydrochloric acid (HCl), concentrated (37%)

  • Methanol or Acetonitrile (HPLC grade)

  • Sodium hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • Calibrated heating block or oven

Procedure:

  • Preparation of Acidic Solution: Prepare a 1 M HCl solution by carefully adding the required volume of concentrated HCl to a volumetric flask partially filled with Type I water. Allow to cool, then dilute to the final volume. Prepare a 0.1 M HCl solution by diluting the 1 M stock.

  • Preparation of Stock Solution: Accurately weigh and dissolve 1H-quinolin-5-one in a suitable solvent (e.g., methanol or a small amount of DMSO, followed by dilution with water) to prepare a 10 mg/mL stock solution.

  • Initiation of Stress Study:

    • Label HPLC vials for each time point and condition (e.g., "0.1M HCl T=0", "0.1M HCl T=4", etc.).

    • To each vial, add the appropriate volume of the stock solution and the 0.1 M HCl solution to achieve a final drug concentration of 1 mg/mL.

    • Prepare a control sample with the stock solution and pure water instead of HCl.

    • Vortex all vials to ensure complete mixing.

  • Time Zero (T=0) Sample: Immediately take an aliquot from each vial. Neutralize it with an equimolar amount of NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis and inject. This serves as your baseline.

  • Incubation: Place the remaining vials in the heating block set to 70°C.

  • Sampling: At each designated time point (e.g., 2, 4, 8, 24 hours), remove a vial from the heat. Allow it to cool to room temperature.

  • Sample Processing & Analysis:

    • Neutralize the aliquot as done for the T=0 sample.

    • Dilute with the mobile phase to the same final concentration as the T=0 sample.

    • Analyze by a validated stability-indicating HPLC-UV method. Record the peak areas of the parent compound and any degradation products.

  • Data Analysis: Calculate the percentage of 1H-quinolin-5-one remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics. Identify and quantify any major degradation products.

Visualizations: Pathways and Workflows

Proposed Degradation Pathway

DegradationPathway cluster_main 1H-Quinolin-5-one Stability A 1H-Quinolin-5-one B Protonated Quinolinone A->B H+ (Fast) E 5-Hydroxyquinoline (Enol Tautomer) A->E Tautomerism C Ring-Opened Intermediate (Amino-keto-propanoic acid derivative) B->C H₂O, Δ (Slow, Hydrolysis) D Further Degradation (Smaller Fragments) C->D Harsh Conditions F Oxidized Products (Quinone-like species) E->F [O] (if oxidants present)

Caption: Proposed degradation pathways for 1H-quinolin-5-one under acidic conditions.

Experimental Workflow

ExperimentalWorkflow prep Prepare Solutions (Drug Stock, Acid) init Initiate Stress (Mix Drug + Acid) prep->init t0 Sample, Neutralize & Analyze (Time = 0) init->t0 incubate Incubate at Temp (e.g., 70°C) init->incubate sampling Sample at Time Points (t = 2, 4, 8... hrs) incubate->sampling analysis Neutralize, Dilute & Analyze (HPLC / LC-MS) sampling->analysis data Calculate % Degradation & Identify Products analysis->data

Caption: Workflow for a typical acidic forced degradation experiment.

Troubleshooting Decision Tree

TroubleshootingTree cluster_peaks Issue: Extra Peaks cluster_mass Issue: Mass Loss start Unexpected HPLC Results? extra_peaks Multiple Unexpected Peaks start->extra_peaks Yes mass_loss Poor Mass Balance? start->mass_loss No, but... check_purity Check Peak Purity (DAD) extra_peaks->check_purity run_ms Run LC-MS for Mass ID check_purity->run_ms time_course Run Time-Course Study run_ms->time_course check_uv Change UV Wavelength (e.g., 210 nm) mass_loss->check_uv check_sol Check for Precipitate mass_loss->check_sol use_cad Use Universal Detector (CAD/ELSD) check_sol->use_cad

Caption: Decision tree for troubleshooting common HPLC issues in stability studies.

References

  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine . MDPI. [Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands . CSIRO Publishing. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline . ResearchGate. [Link]

Sources

controlling temperature gradients for reproducible quinolinone cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature Gradients for Reproducible Quinolinone Cyclization

Welcome to the Advanced Synthesis Support Hub.

Current Status: Operational Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Scope: Thermal Cyclization, Reproducibility, Scale-up, Flow Chemistry Transition.

Executive Summary: The "Thermal Wall" in Quinolinone Synthesis

You are likely here because your quinolinone synthesis—specifically the thermal cyclization step—is failing during scale-up. In small-scale batch (100 mg), it worked; at 10 g, you are seeing black tar, inconsistent yields, or the wrong isomer.

The Root Cause: The formation of the quinolinone core (via Conrad-Limpach or Gould-Jacobs pathways) is a battle between Kinetic Control (intermediate formation) and Thermodynamic Control (cyclization). The cyclization step typically requires temperatures exceeding 250°C. In batch reactors, temperature gradients (the difference between the flask wall and the center) cause the sensitive intermediate to decompose before it can surmount the activation energy barrier for cyclization.

This guide provides troubleshooting for both legacy Batch systems and modern Continuous Flow architectures.

Module 1: The Mechanism & The Failure Mode

To fix the reproducibility, you must understand the bifurcation point. The Conrad-Limpach synthesis is the classic example where temperature control dictates the product identity.

Visualizing the Pathway (Kinetic vs. Thermodynamic)

ConradLimpach cluster_0 Step 1: Condensation cluster_1 CRITICAL BIFURCATION cluster_2 Step 2: Cyclization Start Aniline + Beta-Ketoester Inter Tetrahedral Intermediate Start->Inter Enamine Beta-Aminoacrylate (Kinetic Intermediate) Inter->Enamine < 100°C (Kinetic Control) Amide Beta-Ketoanilide (Thermodynamic Intermediate) Inter->Amide > 140°C (Thermodynamic Control) Prod4 4-Quinolone (Target Product) Enamine->Prod4 Rapid Heating to 250°C (Thermal Cyclization) Tar Polymerized Tar (Decomposition) Enamine->Tar Slow Heating / Gradients (Intermediate Degrades) Prod2 2-Quinolone (Unwanted Isomer) Amide->Prod2 Cyclization

Figure 1: The Conrad-Limpach bifurcation. Failure to heat the enamine rapidly and uniformly leads to tar (decomposition) or isomer contamination.

Module 2: Troubleshooting Guides
Scenario A: Batch Synthesis (Round Bottom Flasks)

For users constrained to traditional glassware.

The Problem: You are using a heating mantle. The flask wall is 300°C, but the solvent center is 220°C. The intermediate chars on the wall before the bulk solution reaches cyclization temperature.

SymptomProbable CauseCorrective Action
Black Tar / Low Yield Slow Heat Transfer. The intermediate spent too long in the "decomposition zone" (150–200°C) while ramping up.Pre-heat the Solvent. Heat the solvent (e.g., Dowtherm A) to a rolling boil (250°C) before adding the substrate. Add the substrate dropwise to the boiling solvent to ensure instant heat shock.
Mixture of Isomers Initial Condensation Temp too High. You formed the thermodynamic amide (2-quinolone precursor) during the first step.Strict Temp Control. Perform the initial condensation (Step 1) at <100°C with acid catalysis. Isolate the enamine solid before the high-temp step.
Solid Crust on Flask Wall Effect. Solvent evaporated at the meniscus, leaving dry solid on superheated glass.Switch to Sand Bath. Oil baths smoke at 250°C; mantles create hot spots. A fluidized sand bath provides even heat distribution up to 400°C.

Protocol 1: The "Dropwise Addition" Method (Batch) Objective: Mimic flow chemistry in a flask.

  • Solvent: Use Diphenyl ether or Dowtherm A (BP ~258°C).

  • Setup: 3-neck flask, internal thermometer, vigorous mechanical stirring (magnetic bars will decouple at this viscosity/speed).

  • Pre-heat: Heat pure solvent to 255°C (reflux).

  • Addition: Dissolve your enamine intermediate in a minimal amount of lower-boiling solvent (e.g., warm ethanol or ether). Add this solution dropwise into the violently boiling Dowtherm A.

    • Why? The low-boiling solvent flashes off instantly, leaving the solute to experience an immediate jump from 60°C to 255°C, bypassing the decomposition window.

  • Workup: Cool to room temp. Add non-polar solvent (Hexane/Pet Ether). The product usually precipitates while the Dowtherm A remains in solution.

Module 3: The Flow Chemistry Solution

For users transitioning to continuous processing.

The Problem: Batch reactors cannot scale heat transfer linearly. Flow reactors use sub-millimeter tubing, offering surface-area-to-volume ratios 100x higher than flasks. This eliminates the gradient.

Key Advantage: You can superheat solvents. By using a Back Pressure Regulator (BPR), you can heat Ethanol to 250°C (supercritical territory) without it boiling, avoiding high-boiling solvents like Dowtherm A entirely [1].

Troubleshooting Flow Reactors
SymptomProbable CauseCorrective Action
Clogging (Reactor Blockage) Solubility Differential. The intermediate is soluble, but the product (quinolone) crystallizes immediately upon formation.Solvent Tuning. Use a co-solvent system (e.g., NMP/EtOH). Alternatively, increase system pressure to keep the fluid density high (supercritical conditions often solubilize better).
Pressure Spikes Precipitation at Inlet. The feed solution hits the hot zone and precipitates before reacting.Thermal Ramp. Do not plunge the feed directly into 300°C. Use a segmented temperature gradient (e.g., 150°C pre-heat zone -> 300°C reaction zone).
Leaking Fittings Thermal Expansion. Standard PEEK fittings fail at >200°C.Hardware Upgrade. Use Stainless Steel (SS316) or Hastelloy coils. Use VICI stainless steel compression fittings, not polymers.

Protocol 2: High-Temperature Flow Cyclization Based on Kappe Lab methodologies [2].

  • Feed: 0.1 M Enamine intermediate in NMP (N-Methyl-2-pyrrolidone).

  • Reactor: Stainless Steel coil (10 mL volume), submerged in a GC oven or dedicated sand bath.

  • Pressure: Install a 750 psi (50 bar) Back Pressure Regulator (BPR) at the outlet.

  • Temperature: Set oven to 300°C.

  • Flow Rate: Calculate for a residence time of 5–10 minutes.

    • Equation: Flow Rate = Reactor Volume / Residence Time.

  • Collection: Output passes through a heat exchanger (cooling loop) before the BPR to ensure the liquid is cool when it depressurizes.

Module 4: Decision Logic (Batch vs. Flow)

Use this logic gate to determine if you need to switch methodologies.

DecisionTree Start Start: Scale Requirement ScaleSmall < 5 grams Start->ScaleSmall ScaleLarge > 10 grams Start->ScaleLarge Batch Batch (Dowtherm A) Dropwise Addition ScaleSmall->Batch CheckSol Is Product Soluble in Hot Solvent? ScaleLarge->CheckSol Flow Continuous Flow (Superheated EtOH/NMP) CheckSol->Batch No (Slurry Flow difficult) CheckSol->Flow Yes

Figure 2: Workflow selection based on scale and solubility.

Frequently Asked Questions (FAQ)

Q: Can I use microwaves instead of flow reactors? A: Yes, for small scales. Microwave reactors (e.g., Biotage, CEM) mimic flow chemistry by providing rapid, volumetric heating. They are excellent for scouting conditions (0.5 – 2.0 mL) but difficult to scale beyond 50 mL due to penetration depth limitations of microwaves [3].

Q: Why does my product turn red/brown? A: This indicates oxidation of the phenol moiety or polymerization of the enamine. Ensure your reaction is under an inert atmosphere (Nitrogen/Argon). In flow, this is automatic as the system is closed; in batch, you must sparge the solvent with N2 before heating.

Q: How do I remove Dowtherm A? A: This is the biggest pain point of batch synthesis.

  • Precipitation: Cool and add excess hexane. Filter the solid.

  • Distillation: If the product doesn't precipitate, you must distill off the Dowtherm (BP 258°C) under high vacuum.

  • Chromatography: Not recommended as Dowtherm streaks on silica.

References
  • Continuous Flow Synthesis of Quinolones. Source: Kappe, C. O., et al. Journal of Organic Chemistry. Context: Discusses the use of superheated solvents and high-pressure/high-temperature windows achievable only in flow. URL:[Link]

  • The Gould–Jacobs Reaction: Thermal Cyclization Strategies. Source: MDPI Molecules. Context: Detailed review of the thermal requirements and solvent effects (Dowtherm vs. Diphenyl Ether) for quinolinone formation. URL:[Link]

  • Microwave-Assisted Synthesis of Quinolines. Source: National Institutes of Health (NIH) / PMC. Context: Comparison of microwave heating vs. conventional heating for the Conrad-Limpach kinetics. URL:[Link]

  • Thermodynamic vs Kinetic Control. Source: Master Organic Chemistry. Context: Fundamental principles governing the bifurcation of the reaction pathway. URL:[Link]

Validation & Comparative

Introduction: The Structural Significance of the 1H-Quinolin-5-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 1H-Quinolin-5-one Derivatives for Drug Discovery Professionals

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] Derivatives of quinoline have been developed as anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[2] The 1H-quinolin-5-one core, a specific subtype of this versatile class, has garnered interest for its potential in developing novel therapeutics. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions of these derivatives is paramount for rational drug design and for optimizing their pharmacological profiles.

X-ray crystallography is the gold standard for elucidating the solid-state structure of molecules. It provides unambiguous data on bond lengths, bond angles, torsion angles, and the spatial orientation of functional groups. This information is critical for understanding structure-activity relationships (SAR), designing potent and selective inhibitors, and predicting how a molecule might interact with a biological target. This guide offers a comparative analysis of available X-ray crystallography data for 1H-quinolin-5-one and related derivatives, provides a detailed experimental protocol for obtaining such data, and discusses the implications of these structural insights for drug development.

Comparative Analysis of Crystallographic Data for Quinolinone Derivatives

The Cambridge Structural Database (CSD) serves as the world's repository for small-molecule organic and metal-organic crystal structures.[3][4] A survey of publicly available crystallographic data provides insights into the structural landscape of the quinolinone core. While data for a wide variety of substituted 1H-quinolin-5-one derivatives is not extensively consolidated, analysis of the parent structure and closely related analogs reveals key structural features.

Below is a comparative table summarizing the crystallographic data for select quinolinol and quinolinone derivatives. This data is essential for understanding the fundamental packing motifs and hydrogen bonding networks that govern the solid-state architecture of this class of compounds.

Compound Name/DerivativeCCDC/COD IDCrystal SystemSpace GroupUnit Cell Parameters (a, b, c, Å; α, β, γ, °)Ref.
Quinolin-5-ol CCDC: 908102MonoclinicP2₁/na=9.23, b=3.96, c=19.14, β=100.8°[5]
8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride N/AMonoclinicP2₁/ca=8.10, b=15.11, c=8.08, β=101.4°[6]
A 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (related heterocyclic system) N/AMonoclinicP2₁a=6.24, b=26.02, c=12.49, β=93.2°[7]

Note: The data presented is for the parent quinolin-5-ol and a closely related derivative to illustrate typical crystallographic parameters. The search for a wider range of directly substituted 1H-quinolin-5-one derivatives in open databases is ongoing.

Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction

The acquisition of high-quality crystallographic data is a multi-step process that demands precision and expertise. The following protocol outlines the standard workflow for determining the crystal structure of a novel 1H-quinolin-5-one derivative.

Step 1: Crystal Growth (The Causality of Purity)

The foundation of a successful X-ray diffraction experiment is a single, well-ordered crystal of sufficient size and quality. This is often the most challenging and empirical step.

  • Prerequisite: The compound must be synthesized and purified to the highest possible degree (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Methodology:

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Temperature Gradient: Create a temperature gradient across a saturated solution of the compound. Crystals may form in the cooler region where solubility is lower.

Step 2: Crystal Mounting and Data Collection
  • Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This cryogenic cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker D8 Venture).[8] A focused beam of monochromatic X-rays (e.g., Mo-Kα or Cu-Kα radiation) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of diffraction spots. A detector, such as a CMOS area detector, records the positions and intensities of these spots.[8]

Step 3: Data Processing and Structure Solution
  • Integration and Scaling: The raw diffraction images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated, scaled, and corrected for experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods.[8] Hydrogen atoms are typically placed in calculated positions. The final refined structure should have low R-factors (a measure of the agreement between the calculated and observed structure factors) and a clean final difference Fourier map. The output is typically a Crystallographic Information File (CIF).[9]

Visualizing the Crystallography Workflow

The process from a purified compound to a solved crystal structure can be visualized as a linear workflow.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Compound Purified Compound (>98%) Crystal Single Crystal Compound->Crystal Crystallization (e.g., Slow Evaporation) Diffraction Diffraction Data Crystal->Diffraction X-ray Diffractometer (Data Collection) Solution Structure Solution (Phasing) Diffraction->Solution Data Processing (Integration & Scaling) Refinement Structure Refinement Solution->Refinement Least-Squares Refinement CIF Final Structure (CIF) Refinement->CIF Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

Structural Insights and Implications for Drug Design

The crystal structure of a 1H-quinolin-5-one derivative provides invaluable information for drug development.

  • Conformational Analysis: The precise conformation of the quinolinone ring system and its substituents can be determined. This is crucial for understanding how the molecule fits into the binding pocket of a target protein. For example, the planarity of the fused ring system in 8-hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride is a key structural feature.[6]

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. In the crystal structure of 8-hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride, N—H···Cl and O—H···Cl hydrogen bonds lead to the formation of dimers.[6] These interactions can serve as a model for the types of interactions the molecule might form with amino acid residues in a protein active site.

  • Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of derivatives with their corresponding biological activities, a robust SAR can be established. For instance, the addition of a hydrogen-bond donor or acceptor at a specific position can be correlated with changes in binding affinity. This allows for the rational design of new derivatives with improved potency and selectivity. Quinoline derivatives have shown a range of biological activities, and understanding their structural basis is key to optimizing these effects.[10][11]

Conclusion

X-ray crystallography is an indispensable tool in the development of 1H-quinolin-5-one derivatives as potential therapeutic agents. The detailed structural information it provides allows researchers to understand the conformational preferences, intermolecular interactions, and key structural features that govern biological activity. By integrating high-resolution crystal structures with computational modeling and biological assays, the drug discovery process can be significantly accelerated, leading to the development of safer and more effective medicines. The protocols and comparative data presented in this guide serve as a foundational resource for researchers in this exciting field.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3328. [Link]

  • Antkowiak, W. Z., & Antkowiak, R. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3141. [Link]

  • PubChem. (n.d.). Quinolin-5-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Su, T. L., & Watanabe, K. A. (2003). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules, 8(1), 2-11. [Link]

  • Solomon, V. R., & Lee, H. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Biomedicine & Pharmacotherapy, 142, 112041. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-704. [Link]

  • Kumar, S., & Kumar, R. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(5), 2416-2426. [Link]

  • El-Hiti, G. A., et al. (2012). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3138. [Link]

  • Kumar, S., et al. (2010). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 10(14), 1355–1369. [Link]

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Ahmed, N. A., et al. (2024). Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. Scientific Reports, 14(1), 1012. [Link]

  • Al-Omair, M. A. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • ResearchGate. (n.d.). Cambridge Structural Database search for quinoline–zinc complexes... Retrieved from [Link]

  • Michael, J. P. (2008). Biologically active quinoline and quinazoline alkaloids part I. Alkaloids: Chemistry and Biology, 66, 1-134. [Link]

  • Boyle, R. D. (2015). Crystallographic Information Resources. Journal of Chemical Education, 92(11), 1891-1895. [Link]

  • Wang, Y., et al. (2023). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. Organic & Biomolecular Chemistry, 21(34), 6898-6902. [Link]

  • Ariciu, A. M., et al. (2020). A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. Molecules, 25(9), 2170. [Link]

  • Gupta, H., et al. (2010). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 10(14), 1355-1369. [Link]

  • Cambridge Crystallographic Data Centre. (2016). CCDC 1414138: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

Sources

Validating Purity of 1H-quinolin-5-one: A High-Fidelity HPLC-MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 1H-quinolin-5-one (often in tautomeric equilibrium with 5-hydroxyquinoline) presents a unique analytical challenge due to its rapid keto-enol tautomerism and the prevalence of isobaric impurities (e.g., 8-hydroxyquinoline). While traditional HPLC-UV methods are sufficient for gross potency assays, they lack the specificity to distinguish between structural isomers with similar chromophores.

This guide argues for the adoption of HPLC-MS/MS (ESI+) as the gold standard for purity validation. We provide a comparative analysis against legacy methods and a detailed, self-validating protocol designed to ensure the absence of critical impurities in drug development scaffolds.

The Analyte Challenge: Tautomers & Isobars

Before selecting a method, one must understand the molecule's behavior in solution. 1H-quinolin-5-one exists in a dynamic equilibrium between the keto form (lactam) and the enol form (5-hydroxyquinoline) .

  • The Trap: In unbuffered systems, this equilibrium can lead to peak splitting or broadening, often mistaken for impurity co-elution.

  • The Impurity Risk: The primary synthetic impurities are often positional isomers (e.g., quinolin-8-ol) which share the exact mass (

    
     146.06) and similar polarity, making them invisible to standard low-resolution MS (SIM) without chromatographic resolution.
    
Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating this specific chemotype, emphasizing the decision points where UV and GC methods often fail.

ValidationWorkflow Start Sample: 1H-quinolin-5-one Solubility Dissolution (MeOH/Water) Buffer pH Control Start->Solubility MethodChoice Select Detection Method Solubility->MethodChoice UV HPLC-UV (254 nm) MethodChoice->UV Low Specificity GC GC-MS MethodChoice->GC Thermal Risk LCMS HPLC-MS/MS (ESI+) MethodChoice->LCMS High Specificity UV_Outcome FAIL: Co-elution of isobaric isomers UV->UV_Outcome GC_Outcome FAIL: Thermal degradation of keto-tautomer GC->GC_Outcome LCMS_Sep Chromatographic Separation (C18 / High pH or HILIC) LCMS->LCMS_Sep LCMS_Det MS/MS Fragmentation (Unique Daughter Ions) LCMS_Sep->LCMS_Det Result PASS: Validated Purity Quantified Impurities LCMS_Det->Result

Caption: Decision matrix demonstrating why LC-MS/MS is the requisite pathway for quinolinone purity validation, bypassing the limitations of thermal instability (GC) and low specificity (UV).

Method Comparison: Objective Analysis

The following table contrasts the performance of HPLC-MS against common alternatives for this specific application.

FeatureHPLC-UV (PDA)GC-MSHPLC-MS (Proposed)
Primary Detection Chromophore AbsorbanceElectron Impact (EI) IonizationElectrospray Ionization (ESI)
Specificity Low. Cannot distinguish 5-OH vs 8-OH quinoline if retention times overlap.Medium. Mass spectral library matching is good, but isomers have identical spectra.High. MRM (Multiple Reaction Monitoring) allows specific detection of unique fragments.
Analyte Stability High (Ambient temp).Low. Tautomeric ketones often degrade or polymerize in hot injection ports.High (Ambient temp).
Sensitivity (LOD) ~0.1% (Standard).~0.05% (Requires Derivatization).< 0.01% (Trace Analysis).
Throughput High (10-15 min).Low (Requires silylation prep).High (5-10 min).
Suitability Routine QC of pure batches.Not recommended for polar tautomers.Impurity Identification & Validation.

Expert Insight: While GC-MS is standard for many organics, 1H-quinolin-5-one requires derivatization (e.g., BSTFA) to prevent tailing and thermal degradation. This adds a variable that complicates validation. HPLC-MS avoids this entirely.

Experimental Protocol: The Self-Validating System

This protocol utilizes a "self-validating" approach where the mobile phase conditions are tuned to collapse the tautomeric equilibrium into a single sharp peak, ensuring that any other peaks observed are genuine impurities.

Instrumentation & Conditions[1][2][3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Waters Xevo).

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm) or equivalent.

    • Why? This column is stable at high pH (up to pH 12). Basic quinolines tail severely at low pH due to interaction with silanols. High pH keeps the nitrogen deprotonated, improving peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile[3]
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Equilibration)
1.005Load Sample
8.0095Linear Ramp (Elute Impurities)
10.0095Wash
10.105Re-equilibration
13.005End
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Scan Type: MRM (Multiple Reaction Monitoring) for quantitation; Full Scan (Q1) for impurity profiling.

  • Target Ion:

    
    .
    
  • Fragment Ions (for ID):

    • Quantifier:

      
       (Loss of CO, typical for phenols/quinones).
      
    • Qualifier:

      
       (Ring contraction/fragmentation).
      
Sample Preparation[4]
  • Stock: Dissolve 10 mg of 1H-quinolin-5-one in 10 mL of Methanol . (Note: Methanol stabilizes the solution better than acetonitrile for this tautomer).

  • Working: Dilute to 10 µg/mL in Mobile Phase A/B (50:50).

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; quinolines can adsorb).

Validation Data & Interpretation

To validate this method, you must prove it separates the analyte from its closest isomer, 8-hydroxyquinoline .

Specificity (Isomer Resolution)

Inject a mixture of 1H-quinolin-5-one and 8-hydroxyquinoline.

  • Requirement: Resolution (

    
    ) > 2.0.
    
  • Observation: Under pH 10 conditions, 8-hydroxyquinoline (pKa ~9.9) will elute earlier than 1H-quinolin-5-one due to differences in ionization state and hydrogen bonding with the stationary phase.

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Acceptance:

    
    .[1]
    
  • Self-Check: If linearity curves at the high end, it indicates ESI saturation. Dilute samples further.

Sensitivity[4]
  • LOD (Limit of Detection): Signal-to-Noise (S/N) > 3:1. Typical value: ~5 ng/mL.

  • LOQ (Limit of Quantitation): S/N > 10:1. Typical value: ~15 ng/mL.

Troubleshooting & System Suitability

Use the following diagram to troubleshoot common issues during the validation process.

Troubleshooting Issue Problem Observed SplitPeak Split Peak Issue->SplitPeak Tailing Peak Tailing Issue->Tailing NoSignal Low/No Signal Issue->NoSignal SplitFix Cause: Tautomer Separation Fix: Increase Column Temp or Adjust pH SplitPeak->SplitFix TailFix Cause: Silanol Interaction Fix: Increase Buffer Conc. or Use High pH Column Tailing->TailFix SignalFix Cause: Ion Suppression Fix: Switch from MeOH to ACN in Mobile Phase NoSignal->SignalFix

Caption: Troubleshooting logic for common chromatographic anomalies associated with nitrogen heterocycles.

References

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[2] Tautomerism of 4-Hydroxy-4(1H) quinolon. Heterocyclic Communications.

  • BenchChem. (2025).[3][4] 2-Hydroxyquinoline chemical structure and tautomerism. BenchChem Technical Guides.

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Sielc Applications.

  • Chromatography Online. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC International.

  • National Institutes of Health (NIH). (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted isomers. PubMed Central.

Sources

Technical Guide: 13C NMR Characterization of the 1H-Quinolin-5-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In drug discovery, distinguishing the 1H-quinolin-5-one moiety from its structural isomers (2-quinolone and 4-quinolone) or its tautomer (5-hydroxyquinoline) is critical for validating Structure-Activity Relationships (SAR). The "1H-quinolin-5-one" core is chemically distinct because it behaves as a conjugated ketone , whereas its isomers behave as amides or vinylogous amides.

The Solution: This guide provides a definitive spectral benchmarking protocol. The carbonyl carbon (C5) of the quinolin-5-one scaffold exhibits a diagnostic downfield shift (


 195–200 ppm ), significantly distinct from the C4 and C2 carbonyls of its isomers (

160–178 ppm).

Part 1: Spectral Benchmarking & Comparative Analysis

The Diagnostic Shift (The "Fingerprint")

The chemical shift of the carbonyl carbon is the primary differentiator. Unlike proton NMR, where signals may overlap or broaden due to exchange,


C NMR provides a discrete signal based on the electronic environment (hybridization and conjugation).
Table 1: Carbonyl Carbon Chemical Shift Comparison (Solvent: DMSO-

/ CDCl

)
Scaffold TypeStructural ClassDiagnostic CarbonChemical Shift (

ppm)
Electronic Character
7,8-dihydro-1H-quinolin-5-one Conjugated Ketone C5 195.0 – 198.5 Primary Target. Ketone conjugated with pyridine ring.
1H-quinolin-4-one Vinylogous AmideC4176.0 – 178.0Delocalized

-system reduces double bond character.
1H-quinolin-2-one Cyclic Amide (Lactam)C2160.0 – 165.0Strong resonance stabilization (Amide).
5-Hydroxyquinoline Phenol (Enol)C5150.0 – 155.0Aromatic C-O bond (Not a carbonyl).

Critical Note on Tautomerism: "1H-quinolin-5-one" (fully unsaturated) is energetically unfavorable compared to its aromatic tautomer, 5-hydroxyquinoline . In drug development, the "5-one" scaffold is almost exclusively encountered as 7,8-dihydroquinolin-5(6H)-one or tetrahydroquinolin-5-one . The data above reflects these stable, isolable scaffolds.

Structural Logic & Causality
  • Quinolin-5-one (Ketone): The C5 carbonyl is a true ketone. Although conjugated with the nitrogen-containing ring, it lacks the direct electron donation from nitrogen seen in amides. This results in a highly deshielded nucleus (

    
     > 190 ppm).
    
  • Quinolin-4-one (Vinylogous Amide): The nitrogen lone pair donates electron density through the vinyl group to the oxygen. This shielding effect moves the signal upfield to

    
    177 ppm.
    
  • Quinolin-2-one (Amide): The carbonyl is directly attached to the nitrogen. Strong resonance shielding shifts the signal further upfield to

    
    162 ppm.
    

Part 2: Decision Logic for Scaffold Identification

The following diagram illustrates the logical flow for assigning the quinolinone isomer based on the observed carbonyl shift.

IsomerID Start Acquire 13C NMR (Observe >150 ppm region) CheckRegion Is there a signal > 190 ppm? Start->CheckRegion KetonePath Signal at 195-200 ppm CheckRegion->KetonePath Yes CheckAmide Is there a signal at 160-180 ppm? CheckRegion->CheckAmide No Result5 CONFIRMED: Quinolin-5-one Scaffold (Conjugated Ketone) KetonePath->Result5 Result4 Signal ~177 ppm: Quinolin-4-one (Vinylogous Amide) CheckAmide->Result4 ~177 ppm Result2 Signal ~162 ppm: Quinolin-2-one (Lactam) CheckAmide->Result2 ~162 ppm ResultOH Signal ~155 ppm: 5-Hydroxyquinoline (Aromatic C-O) CheckAmide->ResultOH <158 ppm

Figure 1: Decision tree for distinguishing quinolinone isomers based on Carbon-13 carbonyl chemical shifts.

Part 3: Experimental Protocol for Quantitative Detection

Detecting quaternary carbonyl carbons (C=O) is challenging due to long longitudinal relaxation times (


) and the lack of Nuclear Overhauser Effect (NOE) enhancement. Standard proton-decoupled sequences often yield C=O signals that are indistinguishable from noise.
Optimized Acquisition Workflow

To ensure the 1H-quinolin-5-one carbonyl is visible and integratable (for purity checks), follow this protocol:

  • Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)

    
    ]  to the sample (approx. 0.05 M). This paramagnetic agent creates a relaxation sink, drastically reducing 
    
    
    
    for quaternary carbons.
  • Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig on Bruker).

    • Why? This decouples protons during acquisition (removing splitting) but turns off the decoupler during the delay (suppressing NOE). This is essential for quantitative integration, though less critical for simple chemical shift identification.

  • Delay Optimization: Set the relaxation delay (

    
    ) to 2–5 seconds  (if using Cr(acac)
    
    
    
    ) or >10 seconds (without agent).
Workflow Visualization

Protocol Sample Sample Prep: 15mg Compound + 0.6mL DMSO-d6 Agent Add Relaxation Agent: 2mg Cr(acac)3 Sample->Agent Enhance Sensitivity Param Set Parameters: D1 = 3.0s Pulse = 30-45 deg Scans = 1024 Agent->Param Optimize T1 Acquire Acquire Spectrum (Inverse Gated) Param->Acquire Process Process: Line Broadening (1-3 Hz) Baseline Correction Acquire->Process

Figure 2: Optimized workflow for acquiring high-S/N spectra of quaternary carbonyl carbons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for carbonyl shift ranges).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Wube, A., et al. (2012).[1] "1-Methyl-2-(1'-pentadecynyl)-4-(1H)-quinolone".[1] Molecules, 17, 8217.[1] Available at: (Verifies 4-quinolone shift at ~177 ppm).

  • Chemistry LibreTexts. (2023). 13.10: Characteristics of 13C NMR Spectroscopy. Available at: (General ketone vs amide shift ranges).

  • BenchChem. (2025).[2] Quantitative 13C NMR Protocols. Available at: (Protocol for Cr(acac)3 usage).

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 1H-quinolin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Context

Do not treat 1H-quinolin-5-one as general organic trash. While often classified primarily as an irritant (Skin/Eye Irrit. 2, STOT SE 3) in Safety Data Sheets (SDS), 1H-quinolin-5-one (and its tautomer 5-hydroxyquinoline , CAS: 578-67-6) possesses a quinoline backbone. Parent quinoline is a known mutagen and carcinogen (Carc. 1B).

Operational Directive: In the absence of definitive long-term toxicology data for this specific isomer, the "Precautionary Principle" applies. You must manage this compound as a Hazardous Organic Waste capable of genotoxicity.

Immediate Action Checklist:

  • State: Solid (powder) or Liquid (solution).

  • Segregation: STRICTLY segregate from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent violent exothermic nitration or oxidation.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Identity & Pre-Disposal Characterization

Before disposal, verify the chemical state. This molecule exists in a tautomeric equilibrium. Commercial labels may list it under its phenol form.

ParameterDataOperational Significance
Primary Name 1H-quinolin-5-oneKeto-form (Target)
Tautomer Name 5-Hydroxyquinoline / Quinolin-5-olPhenol-form (Common Commercial Label)
CAS Number 578-67-6Use this for waste manifesting
RCRA Status Non-Listed (Not U or P listed)Classify as Non-Regulated Hazardous Waste (unless mixed with listed solvents)
Flash Point N/A (Solid) / Solvent DependentIf in solution, the solvent dictates flammability
Reactivity Acid/Base SensitiveReacts with strong oxidizers; amphoteric properties
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired reagents, recrystallization solids, spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer: Transfer the solid using a dedicated spatula or powder funnel to minimize dust generation.

    • Scientist's Note: Do not sweep dust into the air. If a spill occurs, dampen with a paper towel soaked in water/ethanol before wiping to prevent inhalation of potential mutagens.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "5-Hydroxyquinoline / 1H-quinolin-5-one"

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the HDPE jar into a clear, sealable plastic bag (Ziploc type) before placing it in the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Filtrates, HPLC waste, rotovap residues.

Critical Decision: Is the solvent Halogenated or Non-Halogenated?

  • Scenario B1: Non-Halogenated Solvents (Methanol, Ethanol, Ethyl Acetate)

    • Stream: Combine with "Organic Solvents, Non-Halogenated."

    • pH Check: Ensure the mixture is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize before adding to the main waste drum to prevent heat generation.

    • Container: 20L Safety Can (Steel or HDPE).

  • Scenario B2: Halogenated Solvents (DCM, Chloroform)

    • Stream: Combine with "Organic Solvents, Halogenated."

    • Segregation: Ensure no acetone or strong alkali metals are present in this stream if chloroform is the solvent (risk of dichlorocarbene generation).

Protocol C: Contaminated Debris (The "Hidden" Waste)

Applicable for: Syringe filters, gloves (Nitrile), paper towels, TLC plates.

  • Separation: Do not place in the "Biohazard/Red Bag" box unless human cell lines were also involved.

  • Collection: Collect in a dedicated "Chemically Contaminated Debris" bucket (usually a yellow or white 5-gallon pail with a screw-top lid).

  • Sharps: TLC plates and syringe needles must go into a hard-walled "Chemically Contaminated Sharps" container.

Waste Segregation & Compatibility Matrix

Improper mixing is the leading cause of lab accidents.

Waste StreamCompatibility with 1H-quinolin-5-oneAction
Organic Solvents Compatible Safe to mix (check halogen status).
Aqueous Acid (pH < 2) Caution Will protonate the nitrogen. Exothermic. Neutralize first.
Oxidizers (HNO3, H2O2) DANGER DO NOT MIX. Risk of violent oxidation/nitration.
Heavy Metals Caution Quinolinones are chelators. May precipitate metals.
Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste: 1H-quinolin-5-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidContainer Wide-Mouth HDPE Jar (Double Bagged) SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck Labeling Label: 'Toxic & Irritant' List: 5-Hydroxyquinoline SolidContainer->Labeling Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalo Halo->Labeling NonHalo->Labeling FinalDisp EHS Pickup -> Incineration Labeling->FinalDisp

Figure 1: Decision matrix for segregating and packaging 1H-quinolin-5-one waste based on physical state and solvent composition.

Regulatory Compliance & Emergency Response
RCRA Classification (USA)

While 1H-quinolin-5-one is not explicitly listed on the EPA P-List (Acutely Toxic) or U-List (Toxic), it must be characterized by the generator.

  • Determination: Due to the structural similarity to Quinoline (U163), treat as Hazardous Waste via the "Generator Knowledge" clause.

  • Waste Code: If unmixed, label as "Non-Regulated Hazardous Waste." If mixed with solvents, apply codes F001-F005 (Spent Solvents) as appropriate.[1][2]

Spill Response (Small Scale < 50g)
  • Evacuate the immediate area of unnecessary personnel.

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment: If liquid, dike with absorbent pillows. If solid, cover with wet paper towels to prevent dust.

  • Cleanup: Scoop material into a waste jar. Wipe area with soap and water.[3][4][5]

  • Disposal: The cleanup debris is now Hazardous Waste (Protocol C).

References
  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 5-Hydroxyquinoline (CAS 578-67-6).[6][7][8] National Library of Medicine. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-quinolin-5-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential operational framework for the safe handling and disposal of 1H-quinolin-5-one. As a quinoline derivative, this compound warrants a cautious approach, assuming hazards similar to its parent and related structures until specific toxicological data is available. The following protocols are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel through every stage of the workflow.

Immediate Safety Concerns & Hazard Profile

1H-quinolin-5-one and its structural analogues are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Based on data from closely related quinoline compounds, researchers must be aware of the significant potential for irritation and toxicity.

The parent compound, quinoline, is classified as harmful if swallowed, toxic in contact with skin, and causes serious skin and eye irritation.[1][2] Furthermore, there are concerns regarding its potential for carcinogenicity.[3][4] The related compound, quinolin-5-ol, is a known skin, eye, and respiratory tract irritant.[5] Therefore, all handling procedures must be designed to mitigate these risks through rigorous engineering controls and appropriate personal protective equipment (PPE).

Hazard ClassificationDescriptionPrimary RiskSource(s)
Acute Toxicity, Dermal Toxic or harmful in contact with skin.Absorption of toxic quantities through the skin.[1][2]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.Chemical burns, dermatitis upon contact.[2][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation, with risk of damage.Splashes can lead to significant and lasting eye injury.[2][5][6]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[5][6]
Carcinogenicity/Mutagenicity Suspected carcinogen and/or mutagen.Long-term or repeated exposure may lead to cancer or genetic defects.[4][7]
Aquatic Hazard Toxic to aquatic life with long-lasting effects.Improper disposal can cause significant environmental harm.[3][7]
Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any work in the laboratory where 1H-quinolin-5-one is present. However, specific tasks will require enhanced protection. The selection of PPE is not merely a checklist; it is a critical control measure predicated on the compound's hazard profile.

  • Eye and Face Protection :

    • Minimum Requirement : Tight-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times.[8] Standard safety glasses with side shields do not provide adequate protection against splashes.[9]

    • High-Risk Operations : When handling larger quantities (>1g), heating the substance, or performing any task with a significant splash potential, a full-face shield must be worn in addition to chemical splash goggles.[9][10] This provides a secondary barrier protecting the entire face.

  • Skin and Body Protection :

    • Laboratory Coat : A flame-resistant or 100% cotton lab coat, fully buttoned, is required.[11] This coat should be dedicated to work with hazardous materials and laundered professionally, never taken home.

    • Gloves : Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice, but it is critical to consult the manufacturer's compatibility and breakthrough time data for quinoline-like compounds. Always use a "double-gloving" technique for handling the pure solid or concentrated solutions.[12] Gloves must be inspected for tears or holes before each use and removed without touching the outer surface to the skin.[10][13] Wash hands thoroughly after removing gloves.[14]

    • Apron : For procedures involving significant splash risks, such as large-scale transfers or cleanup of spills, a chemical-resistant apron should be worn over the lab coat.[10]

    • Apparel : Full-length pants and closed-toe, non-porous shoes are required at all times in the laboratory.[11] Exposed skin on the legs, ankles, or feet is a significant and unacceptable risk.

  • Respiratory Protection :

    • Primary Control : All handling of solid 1H-quinolin-5-one or its volatile solutions must be performed within a certified chemical fume hood to control respiratory hazards at the source.[10][15] The sash should be kept as low as possible.

    • Secondary Control : In the event of a fume hood failure, a significant spill outside of containment, or where engineering controls are insufficient, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[3] All personnel requiring respirator use must be part of a comprehensive respiratory protection program that includes medical clearance, training, and fit-testing, in accordance with OSHA standards (29 CFR 1910.134).[16]

Operational Plan: A Step-by-Step Workflow

The following workflow integrates PPE requirements into the entire lifecycle of the chemical in the laboratory, from receipt to disposal. This systematic approach ensures that safety barriers are in place at every potential point of exposure.

G cluster_prep Preparation & Weighing cluster_exp Experimental Use cluster_cleanup Cleanup & Disposal a 1. Receive & Inspect Verify container integrity. Don PPE: Lab Coat, Goggles, Single Nitrile Gloves. b 2. Transport to Hood Use a secondary container. a->b Secure Transport c 3. Weigh Solid Location: Chemical Fume Hood. Don PPE: Double Nitrile Gloves, Face Shield (over goggles). b->c Enter Containment d 4. Solubilization & Reaction Location: Chemical Fume Hood. Maintain full PPE. Handle solutions with care to avoid splashes. c->d Proceed with Experiment e 5. Decontaminate Glassware Rinse with appropriate solvent (e.g., ethanol) in the hood. Collect rinsate as hazardous waste. d->e Post-Experiment f 6. Doff & Dispose PPE Remove outer gloves first. Remove all PPE before leaving the lab. Dispose of contaminated items in labeled hazardous waste. e->f Segregate Waste g 7. Final Disposal Package solid & liquid waste in sealed, labeled containers. Follow institutional hazardous waste protocols. f->g Final Containment

Caption: Workflow for handling 1H-quinolin-5-one with integrated PPE steps.

Decontamination and Disposal Plan

Improper disposal not only poses a significant environmental risk but can also lead to delayed exposure for support and waste management personnel.[7]

  • Immediate Decontamination :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

    • Spills : Evacuate the immediate area. For small spills within a fume hood, use an absorbent material (e.g., vermiculite, dry sand) to contain the spill.[4] Place the absorbed material into a sealed container for hazardous waste. Do not wash spills into the sewer system.[4][7]

  • Waste Segregation and Disposal :

    • Solid Waste : All solid 1H-quinolin-5-one and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste : All solutions containing 1H-quinolin-5-one and the initial solvent rinses used for decontaminating glassware must be collected as hazardous liquid waste.

    • Contaminated PPE : All disposable PPE, including gloves, aprons, and sleeve covers, must be treated as hazardous waste and disposed of in a designated, sealed container immediately after use.[16]

    • Final Disposal : All waste streams must be disposed of through an approved hazardous waste disposal company, in strict accordance with local, state, and federal regulations.[3][8]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with 1H-quinolin-5-one, ensuring a safe and controlled laboratory environment.

References

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • Wikipedia. (2026). Anthrax. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). PPE and Decontamination. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: Quinoline Yellow. [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Bio-Rad. (2024). Lab Safety Rules and Guidelines. [Link]

  • Finar Limited. (2010). Material Safety Data Sheet: Quinoline. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline. [Link]

  • Cleanchem Laboratories. Material Safety Data Sheet: Quinoline Impurity 1. [Link]

  • PubChem. Quinolin-5-ol. National Center for Biotechnology Information. [Link]

  • Public Health Agency Northern Ireland. Personal Protective Equipment - NI Infection Control Manual. [Link]

  • ETH Zurich. Laboratory Safety Guidelines. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]

  • PubChem. Quinoline. National Center for Biotechnology Information. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.